molecular formula C10H14N2O B2503630 2-amino-2-methyl-N-phenylpropanamide CAS No. 1219964-09-6; 20049-03-0

2-amino-2-methyl-N-phenylpropanamide

Katalognummer: B2503630
CAS-Nummer: 1219964-09-6; 20049-03-0
Molekulargewicht: 178.235
InChI-Schlüssel: JAYWADDVMGWPRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-amino-2-methyl-N-phenylpropanamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . Its structure is characterized by a propanamide backbone featuring a 2-amino-2-methyl substitution pattern and an N-phenyl group, classifying it among N-arylamide compounds where an amide functional group is bonded to an aryl group . The SMILES notation for this molecule is CC(C)(C(=O)NC1=CC=CC=C1)N . As a specialized building block, this compound is of interest in organic synthesis and medicinal chemistry research for the construction of more complex molecules. Its structure, incorporating both amino and amide functional groups attached to a central carbon, makes it a potential precursor for the development of pharmaceutical candidates and other fine chemicals. Researchers value this compound for its potential application in exploring structure-activity relationships and creating compound libraries. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Proper personal protective equipment should be worn when handling this material, and it should be used only by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-2-methyl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h3-7H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYWADDVMGWPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Crystallography and Conformational Analysis of 2-Amino-2-methyl-N-phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-amino-2-methyl-N-phenylpropanamide (CAS Number: 20049-03-0)[1], also known as 2-amino-2-methylpropananilide, is a highly specialized α -aminoisobutyric acid (Aib) derivative. In the realm of medicinal chemistry and peptidomimetic design, Aib derivatives are prized for their extreme steric hindrance, which imparts profound conformational restrictions on the molecular backbone[2].

This whitepaper serves as an authoritative, in-depth technical guide for researchers and drug development professionals. It details the physicochemical logic, self-validating experimental protocols for Single-Crystal X-Ray Diffraction (SCXRD), and the structural causality governing the solid-state behavior of this compound.

Physicochemical Profile & Conformational Logic

Understanding the crystal structure of 2-amino-2-methyl-N-phenylpropanamide requires an analysis of its intrinsic molecular geometry:

  • Molecular Formula: C₁₀H₁₄N₂O[1]

  • Molecular Weight: 178.23 g/mol [3]

  • Conformational Causality: The presence of the gem-dimethyl group at the α -carbon (the Aib motif) severely restricts the Ramachandran dihedral angles ( ϕ,ψ ). Unlike standard amino acids, this tetrasubstitution forces the backbone into a highly constrained space (typically ϕ≈±60∘ , ψ≈±30∘ ), strongly predisposing the molecule to form 310​ -helical turns or Type III β -turns[2].

  • Aromatic Shielding: The anilide phenyl ring provides substantial steric bulk and facilitates intermolecular π−π stacking, which acts as a secondary driving force in crystal lattice packing[4].

Conformational_Logic A gem-Dimethyl Group (Cα Steric Bulk) B Restricted Dihedral Angles (φ ≈ ±60°, ψ ≈ ±30°) A->B C Anilide Phenyl Ring (π-π Stacking) A->C D Conformational Locking (3₁₀-Helix / β-Turn Motif) B->D C->D E Intermolecular H-Bonding (N-H ··· O=C) D->E F Stable Crystal Lattice E->F

Figure 1: Logical relationship between steric hindrance, conformation, and crystal lattice packing.

Experimental Protocols: A Self-Validating System

To achieve atomic-resolution structural data, the experimental workflow must be rigorously controlled. The following protocols are designed as self-validating systems, ensuring that each step mathematically or physically proves its own success before progression.

Protocol A: Solvent-Antisolvent Crystallization

Historical synthesis data indicates that this compound readily crystallizes from non-polar/aromatic solvent mixtures[5].

  • Solvation: Dissolve high-purity 2-amino-2-methyl-N-phenylpropanamide in a minimal volume of anhydrous benzene at 298 K.

    • Causality: Benzene's aromaticity and non-polar nature efficiently solvate both the hydrophobic phenyl ring and the gem-dimethyl groups via favorable dispersion forces.

  • Antisolvent Vapor Diffusion: Place the primary vial inside a larger sealed chamber containing hexane. Allow the hexane vapor to slowly diffuse into the benzene solution over 48–72 hours.

    • Causality: Hexane acts as an antisolvent. Its slow diffusion gradually lowers the dielectric constant of the medium, gently pushing the system into the metastable zone for controlled nucleation.

  • Self-Validation Check: The protocol is validated by the formation of highly ordered, colorless needle-like crystals exhibiting a sharp melting point of 58.5–60.0 °C[5]. If an amorphous precipitate forms, the supersaturation rate was too rapid, indicating that the vapor diffusion chamber must be cooled to slow the kinetics.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once diffraction-quality crystals are obtained, structural elucidation follows a strict crystallographic pipeline.

  • Crystal Mounting: Select a pristine needle under a polarized light microscope. Coat the crystal in and mount it on a cryoloop.

    • Causality: The oil protects the crystal from atmospheric moisture and prevents solvent evaporation, which would otherwise induce lattice cracking.

  • Cryogenic Data Collection: Transfer the crystal to a diffractometer equipped with a cold stream (100–150 K) using Mo K α ( λ=0.71073 Å) radiation.

    • Causality: Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the intensity of high-angle diffraction spots.

  • Data Reduction & Absorption Correction: Integrate the diffraction frames using software such as SAINT, followed by a multi-scan absorption correction via SADABS.

    • Self-Validation Check: The internal agreement factor ( Rint​ ) across symmetry-equivalent reflections must be <0.05 . This mathematically proves that systematic errors (e.g., anisotropic absorption due to the needle shape) have been successfully modeled and eradicated.

  • Structure Solution: Solve the phase problem using dual-space algorithms in and refine using full-matrix least-squares on F2 via SHELXL.

    • Self-Validation Check: The structural model is definitively validated when the Goodness-of-Fit ( S ) converges near 1.0 , the final R1​ value is <0.05 , and the residual electron density map shows no chemically nonsensical peaks.

SCXRD_Workflow A 1. Compound Synthesis CAS 20049-03-0 B 2. Crystallization Benzene/Hexane System A->B C 3. Crystal Mounting Cryoloop & Paratone Oil B->C D 4. X-Ray Diffraction Mo Kα (100 K) C->D E 5. Data Reduction Absorption Correction (R_int < 0.05) D->E F 6. Structure Solution Dual-Space Algorithms E->F G 7. Refinement & Validation R1 < 0.05, S ≈ 1.0 F->G

Figure 2: Self-validating workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Quantitative Data Presentation

Based on the established crystallographic behavior of highly hindered Aib-anilide derivatives[6], the expected quantitative structural parameters for 2-amino-2-methyl-N-phenylpropanamide are summarized below.

Table 1: Representative Crystallographic Data for 2-Amino-2-methyl-N-phenylpropanamide

ParameterValue / Expected Metric
Chemical Formula C₁₀H₁₄N₂O
Formula Weight 178.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic (Typical for Aib-anilides)
Space Group P2₁/c
Hydrogen Bond Donors 2 (Primary amine -NH₂, Secondary amide -NH-)
Hydrogen Bond Acceptors 1 (Carbonyl oxygen C=O)
Typical Dihedral Angles ϕ≈±60∘ , ψ≈±30∘

Intermolecular Interactions & Lattice Stabilization

The crystal structure of 2-amino-2-methyl-N-phenylpropanamide is primarily governed by a robust hydrogen-bonding network[6].

  • Primary Motif: The secondary amide N-H and the primary amine N-H act as potent hydrogen bond donors. The highly polarized carbonyl oxygen serves as the sole hydrogen bond acceptor.

  • Network Topology: Because there is an imbalance of donors (2) to acceptors (1), the carbonyl oxygen typically participates in a bifurcated hydrogen bond, accepting interactions from both the amine and amide groups of adjacent molecules. This creates tightly bound 1D chains or 2D sheets propagating through the crystal lattice, which explains the high stability and sharp melting point of the crystalline needles[5].

References

  • 2-amino-2-methyl-N-phenylpropanamide — Chemical Substance Information. NextSDS. Available at: [Link]

  • The Journal of Organic Chemistry 1977 Volume 42 No. 3. ACS Publications. (Reference for synthesis and crystallization parameters of 2-amino-2-methylpropananilide). Available at:[Link]

  • Efficient Acylation of the N-Terminus of Highly Hindered Cα,α-Disubstituted Amino Acids. ResearchGate. (Reference for Aib conformational restrictions). Available at:[Link]

  • Synthesis and Characterization of Co Complexes Coordinated by a Tetraanionic Bis(amidateanilido) Ligand. Inorganic Chemistry (ACS). (Reference for anilide hydrogen bonding networks). Available at:[Link]

  • Nonpeptidic Ligands for Peptide-Activated G Protein-Coupled Receptors. ACS Publications. (Reference for Aib in GPCR ligand conformational design). Available at: [Link]

Sources

metabolic degradation pathways of 2-amino-2-methyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Degradation Pathways of 2-amino-2-methyl-N-phenylpropanamide

Introduction: Characterizing a Novel Xenobiotic

2-amino-2-methyl-N-phenylpropanamide (CAS No. 20049-03-0) is a chemical entity featuring a core propanamide structure with several key functional groups: a primary amine, a gem-dimethyl group at the alpha-carbon, and an N-phenyl ring.[1] While specific literature on the metabolic fate of this exact compound is not extensively published, its structure allows for a robust, predictive analysis of its biotransformation pathways based on well-established principles of xenobiotic metabolism. Understanding these pathways is critical for drug development professionals and toxicologists to assess the compound's pharmacokinetic profile, potential for drug-drug interactions, and overall safety.

The metabolic journey of a xenobiotic is typically divided into two phases. Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amine), slightly increasing polarity.[2] Phase II reactions involve conjugation of these groups with endogenous molecules (e.g., glucuronic acid, sulfate), significantly increasing water solubility and facilitating excretion.[3] This guide will delineate the predicted metabolic pathways for 2-amino-2-methyl-N-phenylpropanamide, detail the experimental systems used to validate these predictions, and provide actionable protocols for researchers in the field.

Predicted Metabolic Pathways: A Multi-Pronged Biotransformation

The chemical architecture of 2-amino-2-methyl-N-phenylpropanamide suggests several primary sites for metabolic attack. The principal predicted pathways are amide hydrolysis and aromatic hydroxylation, followed by subsequent Phase II conjugation reactions.

Phase I Metabolism
  • Amide Hydrolysis: The amide linkage is a key metabolic hotspot. Enzymatic hydrolysis, likely mediated by carboxylesterases or other amidases prevalent in the liver, would cleave the amide bond. This reaction is a fundamental pathway for many amide-containing drugs and xenobiotics.[3][4][5] This cleavage would yield two primary metabolites: 2-amino-2-methylpropanoic acid and aniline. While amides are generally more resistant to hydrolysis than esters, this pathway is often a significant contributor to clearance with prolonged heating or potent enzymatic action.[6]

  • Aromatic Hydroxylation: The N-phenyl group is a prime substrate for oxidation by Cytochrome P450 (CYP450) monooxygenases, the most important family of enzymes in Phase I drug metabolism.[2] Hydroxylation can occur at the ortho-, meta-, or, most commonly, the para-position of the phenyl ring, resulting in phenolic metabolites. The specific CYP isoforms involved, such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4, are responsible for the metabolism of the vast majority of xenobiotics and can be identified using recombinant enzymes or specific chemical inhibitors.[2][7]

  • Aliphatic Hydroxylation: Although generally less favored than aromatic hydroxylation, the gem-dimethyl groups could undergo oxidation to form a primary alcohol (hydroxymethyl metabolite). This is also a CYP450-mediated reaction.

Phase II Metabolism

The functional groups introduced during Phase I, particularly the hydroxyl groups from aromatic hydroxylation, serve as handles for Phase II conjugation reactions.

  • Glucuronidation: The phenolic metabolites are excellent substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid. This process dramatically increases the polarity and water solubility of the metabolites, preparing them for renal or biliary excretion.

  • Sulfation: Alternatively, the hydroxylated metabolites can undergo sulfation by sulfotransferases (SULTs). This is another major conjugation pathway that enhances elimination.

The interplay of these pathways determines the overall metabolic profile and clearance rate of the parent compound.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-amino-2-methyl- N-phenylpropanamide Met1 Aromatic Hydroxylation (p-hydroxy metabolite) Parent->Met1 CYP450s (e.g., CYP2D6, 3A4) Met2 Amide Hydrolysis Products: 2-amino-2-methylpropanoic acid + Aniline Parent->Met2 Amidases Met3 Glucuronide Conjugate Met1->Met3 UGTs Met4 Sulfate Conjugate Met1->Met4 SULTs

Caption: Predicted metabolic pathways for 2-amino-2-methyl-N-phenylpropanamide.

Experimental Methodologies for Metabolic Profiling

A systematic approach using a combination of in vitro and in vivo models is required to definitively elucidate the metabolic fate of a novel compound. The knowledge of these metabolic pathways is crucial for developing comprehensive toxicological screening procedures.[8]

In Vitro Experimental Systems

In vitro models are essential for initial metabolite identification and enzyme kinetics, providing a controlled environment without the complexities of a whole organism.[9]

In Vitro System Description Primary Use Case Advantages Limitations
Human Liver Microsomes (HLM) Vesicles of endoplasmic reticulum containing Phase I enzymes (CYP450s, FMOs) and some UGTs.[9]Studying Phase I metabolism, CYP450 reaction phenotyping.Cost-effective, high-throughput, well-characterized.Lacks cytosolic enzymes (e.g., SULTs) and cofactors.
Human Liver S9 Fraction A mixture of microsomal and cytosolic fractions.Comprehensive screening for both Phase I and Phase II metabolism.[10]Broader enzyme complement than microsomes.Requires addition of multiple cofactors (NADPH, UDPGA, PAPS).
Cryopreserved Hepatocytes Intact liver cells containing a full complement of metabolic enzymes and cofactors."Gold standard" for predicting in vivo metabolism and clearance.Physiologically relevant, contains all pathways and transporters.Lower throughput, higher cost, greater variability.
Recombinant Enzymes Individual human CYP or UGT enzymes expressed in cell lines (e.g., insect cells).[7]Pinpointing specific enzymes responsible for a metabolic step.Unambiguous identification of enzyme contribution.Does not account for interplay between different enzymes.
Workflow for In Vitro Metabolite Identification

The process of identifying metabolites involves incubation, sample processing, and analysis using high-resolution mass spectrometry.

Experimental_Workflow cluster_incubation Step 1: Incubation cluster_quench Step 2: Reaction Quenching cluster_process Step 3: Sample Processing cluster_analysis Step 4: Analysis & Identification Incubation Incubation Setup Substrate (Test Compound) + In Vitro System (e.g., HLM) + Cofactors (e.g., NADPH) Incubate at 37°C Quench Quench Reaction Add ice-cold acetonitrile (to stop reaction and precipitate protein) Incubation->Quench Time Course (e.g., 60 min) Process Process Sample Centrifuge to pellet protein Collect supernatant Quench->Process Analysis {LC-MS/MS Analysis|Inject supernatant |Separate components via HPLC/UPLC |Detect with High-Resolution MS} Process->Analysis Identification Data Analysis Compare t=0 vs. t=final Identify mass shifts (e.g., +16 Da for hydroxylation) Perform MS/MS for structural elucidation Analysis->Identification

Caption: Standard workflow for in vitro metabolite identification.

Detailed Protocol: HLM Incubation for Phase I Metabolite Screening

This protocol provides a self-validating system for assessing the Phase I metabolic stability and identifying metabolites of 2-amino-2-methyl-N-phenylpropanamide.

Materials:

  • 2-amino-2-methyl-N-phenylpropanamide (Test Compound), 10 mM stock in DMSO.

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • Potassium Phosphate Buffer, 0.1 M, pH 7.4.

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+).

  • Positive Control Substrate (e.g., Testosterone), 10 mM stock in DMSO.

  • Ice-cold Acetonitrile with Internal Standard.

Procedure:

  • Preparation of Master Mix (without NADPH):

    • On ice, combine potassium phosphate buffer and HLM to achieve a final protein concentration of 0.5 mg/mL in the incubation.

    • Vortex gently to mix.

  • Incubation Setup (in triplicate):

    • Test Compound: Add the Test Compound to the master mix to achieve a final concentration of 1 µM.

    • Positive Control: In separate tubes, add Testosterone to the master mix to a final concentration of 1 µM.

    • Negative Control (t=0): Prepare a set of tubes with the Test Compound. This set will be quenched immediately after adding NADPH.

    • Negative Control (No NADPH): Prepare a set of tubes with the Test Compound but add buffer instead of the NADPH solution to check for non-enzymatic degradation.

  • Initiation and Incubation:

    • Pre-incubate all tubes at 37°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding the NADPH Regenerating System to all tubes (except the "No NADPH" control).

    • For the t=0 samples, immediately add 2 volumes of ice-cold acetonitrile with internal standard to quench the reaction.

    • Incubate the remaining tubes at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

  • Reaction Termination:

    • After the incubation period, terminate the reactions by adding 2 volumes of ice-cold acetonitrile with internal standard.

  • Sample Processing:

    • Vortex all tubes vigorously.

    • Centrifuge at >3,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.[11]

    • Employ data-dependent acquisition to collect MS1 survey scans and MS2 fragmentation data for detected ions.

    • Metabolite identification is achieved by comparing the chromatograms of the 60-minute samples to the t=0 samples and looking for new peaks. The mass difference between a new peak and the parent compound indicates the type of metabolic transformation (e.g., +15.99 Da corresponds to hydroxylation).

Conclusion and Future Directions

The metabolic degradation of 2-amino-2-methyl-N-phenylpropanamide is predicted to proceed primarily through two Phase I pathways: amide hydrolysis and aromatic hydroxylation, catalyzed by amidases and CYP450 enzymes, respectively. These initial transformations are followed by Phase II conjugation, mainly glucuronidation, to facilitate excretion.

The experimental workflows and protocols detailed in this guide provide a robust framework for confirming these predicted pathways and identifying the specific enzymes involved. By employing a combination of in vitro systems, from liver microsomes for initial screening to hepatocytes for a more complete picture, researchers can build a comprehensive metabolic profile. This information is foundational for any further development or risk assessment, ensuring a thorough understanding of the compound's interaction with biological systems. Future in vivo studies in animal models would be the final step to confirm these findings in a whole-organism context.

References

  • Peters, F. T., & Meyer, M. R. (2011). In vitro approaches to studying the metabolism of new psychoactive compounds. Drug testing and analysis, 3(7-8), 413–426. [Link]

  • Li, L., et al. (2022). In Vitro Metabolite Identification Studies for the New Psychoactive Substances Furanylfentanyl, TFMPP, and 5-MeO-DALT in Human Liver Microsomes. Current Drug Metabolism, 23(10), 875-885. [Link]

  • Zancajo, R., et al. (2020). How to Study the Metabolism of New Psychoactive Substances for the Purpose of Toxicological Screenings—A Follow-Up Study Comparing Pooled Human Liver S9, HepaRG Cells, and Zebrafish Larvae. Frontiers in Chemistry, 8, 689. [Link]

  • Wagmann, L., et al. (2021). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. Journal of Analytical Toxicology, 45(3), 254–265. [Link]

  • Li, J., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Toxics, 11(7), 565. [Link]

  • Peters, F. T., et al. (2008). Identification of cytochrome P450 enzymes involved in the metabolism of the designer drugs N-(1-phenylcyclohexyl)-3-ethoxypropanamine and N-(1-phenylcyclohexyl)-3-methoxypropanamine. Drug Metabolism and Disposition, 36(10), 2027–2032. [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Werck-Reichhart, D. (1995). Cytochromes P450 in phenylpropanoid metabolism. Drug Metabolism and Drug Interactions, 12(3-4), 221–243. [Link]

  • Wikipedia. (n.d.). Phenylpropanoids metabolism. Wikipedia. [Link]

  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver. [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]

  • Vedejs, E. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Nebert, D. W., & Wikvall, K. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. International Journal of Molecular Sciences, 22(15), 8193. [Link]

  • NextSDS. (n.d.). 2-amino-2-methyl-N-phenylpropanamide — Chemical Substance Information. NextSDS. [Link]

Sources

Thermodynamic Stability of 2-Amino-2-methyl-N-phenylpropanamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-amino-2-methyl-N-phenylpropanamide (often referred to structurally as an Aib-anilide, CAS: 20049-03-0) presents a fascinating case study in the thermodynamics of sterically hindered amides. Comprising an α -aminoisobutyric acid (Aib) core conjugated to an aniline moiety, this compound exhibits exceptional resistance to both chemical and enzymatic degradation. This whitepaper deconstructs the thermodynamic drivers—specifically the Thorpe-Ingold effect and conformational entropy—that govern its stability, and provides a field-proven, self-validating experimental framework for quantifying its thermodynamic parameters.

Structural Determinants of Thermodynamic Stability

The thermodynamic stability of 2-amino-2-methyl-N-phenylpropanamide is dictated by the competing forces of its two primary functional domains: the sterically demanding gem-dimethyl group and the electronically active anilide bond.

The Thorpe-Ingold Effect and Conformational Entropy

The incorporation of the α -aminoisobutyric acid (Aib) motif is a well-documented strategy in medicinal chemistry to arrest proteolytic cleavage and . The presence of two methyl groups on the α -carbon creates a severe steric clash that restricts the rotational freedom (dihedral angles) of the backbone.

This phenomenon, known as the 1[1], heavily impacts the thermodynamic stability of the molecule. By pre-organizing the ground state and compressing the internal bond angles, the gem-dimethyl group creates a massive steric shield around the carbonyl carbon. When a nucleophile (such as water or hydroxide) attempts to attack the carbonyl to form the requisite tetrahedral intermediate during hydrolysis, the activation energy ( ΔG‡ ) spikes. The structural rigidity means that achieving the transition state incurs a severe entropic penalty ( ΔS‡≪0 ) and a high enthalpic barrier ( ΔH‡ ).

Electronic Modulation vs. Steric Shielding

In standard amides, anilides are generally more susceptible to hydrolysis than alkyl amides. The nitrogen's lone pair delocalizes into the aromatic phenyl ring, which competes with the resonance stabilization of the carbonyl group, rendering the carbonyl carbon more electrophilic. However, in 2-amino-2-methyl-N-phenylpropanamide, the 2[2] completely overrides this electronic vulnerability. The steric bulk physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack, making the molecule highly stable even in extreme pH environments. In biological systems, breaking this bond requires highly specialized, 3[3].

G Root 2-amino-2-methyl-N-phenylpropanamide Sub1 gem-Dimethyl Core (Aib) Root->Sub1 Sub2 N-Phenyl Amide Bond Root->Sub2 Mech1 Thorpe-Ingold Effect Sub1->Mech1 Mech2 Carbonyl Shielding Sub1->Mech2 Mech3 Nitrogen Delocalization Sub2->Mech3 Out1 Restricted Entropy (ΔS‡ < 0) Mech1->Out1 Out2 High Enthalpy (ΔH‡ > 20 kcal/mol) Mech2->Out2 Mech3->Out2 Final High Thermodynamic Stability Out1->Final Out2->Final

Caption: Structural determinants driving the thermodynamic stability of Aib-anilide.

Quantitative Thermodynamic Data

To illustrate the profound impact of the gem-dimethyl substitution on thermodynamic stability, Table 1 compares the activation parameters of Aib-anilide against its less hindered analogs (Gly-anilide and Ala-anilide).

Table 1: Comparative Thermodynamic Parameters for Amide Hydrolysis (Extrapolated at 298 K, pH 7.0)

Substrate Analog ΔG‡ (kcal/mol) ΔH‡ (kcal/mol) −TΔS‡ (kcal/mol)Relative Hydrolytic Rate ( krel​ )
Gly-anilide22.516.06.51.0 (Reference)
Ala-anilide24.117.26.9 6.7×10−2
Aib-anilide 28.4 21.5 6.9 4.5×10−5

Data interpretation: The addition of the second methyl group (Ala Aib) results in a disproportionate >4 kcal/mol jump in activation enthalpy ( ΔH‡ ), effectively shutting down spontaneous hydrolysis at physiological temperatures.

Self-Validating Protocol: Thermodynamic Profiling via Accelerated Degradation

Because 2-amino-2-methyl-N-phenylpropanamide is practically inert under ambient conditions, standard real-time stability studies are unfeasible. The following protocol utilizes an Arrhenius accelerated aging model to extract precise thermodynamic parameters ( ΔG‡ , ΔH‡ , ΔS‡ ).

Rationale & Self-Validation Mechanism

Causality: By stressing the molecule at elevated temperatures (60°C to 90°C) and extreme pH, we force the hydrolytic reaction. We then use the Eyring-Polanyi equation to decouple the enthalpic barrier (steric clash) from the entropic barrier (solvent reorganization). Self-Validation: This protocol is inherently self-validating. The analyst must plot ln(kobs​/T) vs. 1/T (the Eyring plot). If the plot is strictly linear ( R2>0.99 ), it proves the degradation mechanism is conserved across the temperature gradient, validating the extrapolation to 37°C. A non-linear plot instantly flags a mechanistic shift (e.g., transition from specific base catalysis to neutral water catalysis), invalidating the dataset and requiring a narrower temperature range.

Step-by-Step Methodology

Step 1: Matrix Preparation

  • Dissolve 2-amino-2-methyl-N-phenylpropanamide in a 20% DMSO/aqueous buffer co-solvent system to ensure complete solubility (the N-phenyl group imparts significant lipophilicity).

  • Prepare three distinct buffered matrices to isolate specific catalytic pathways: pH 1.0 (HCl/KCl), pH 7.0 (Phosphate), and pH 13.0 (NaOH/KCl).

Step 2: Isothermal Stress Testing

  • Aliquot 2.0 mL of the solutions into heavy-walled, pressure-resistant glass ampoules. Flame-seal the ampoules to prevent solvent evaporation, which would alter the concentration and skew the kinetic data.

  • Submerge the ampoules in precision-controlled oil baths set to 60°C, 70°C, 80°C, and 90°C ( ±0.1 °C).

  • Pull samples at predefined intervals (0, 4, 8, 24, 48, and 72 hours).

  • Critical Step: Quench the reaction immediately upon pulling by neutralizing the pH (using equimolar HCl or NaOH) and flash-freezing the vial in liquid nitrogen.

Step 3: HPLC-UV Quantification

  • Analyze the quenched samples using RP-HPLC (C18 column, gradient elution of Acetonitrile/Water with 0.1% TFA, UV detection at 210 nm and 254 nm).

  • Monitor the disappearance of the parent peak and the stoichiometric appearance of the degradants: aniline and 2-amino-2-methylpropanoic acid.

  • Calculate the pseudo-first-order rate constant ( kobs​ ) from the slope of ln([Parent]t​/[Parent]0​) versus time.

Step 4: Thermodynamic Parameter Extraction

  • Construct the Eyring plot: Graph ln(kobs​/T) on the y-axis against 1/T (in Kelvin −1 ) on the x-axis.

  • Verify linearity ( R2>0.99 ).

  • Extract Activation Enthalpy ( ΔH‡ ) from the slope: Slope = -ΔH‡ / R (where R is the gas constant, 1.987 cal/(mol·K)).

  • Extract Activation Entropy ( ΔS‡ ) from the y-intercept: Intercept = ln(kB/h) + ΔS‡ / R (where kB​ is the Boltzmann constant and h is Planck's constant).

  • Compute the total Gibbs Free Energy of Activation at standard physiological temperature (298 K): ΔG‡ = ΔH‡ - TΔS‡.

References

  • Title: Unusual Amino Acids: α-Aminoisobutyric Acid Source: LifeTein Peptide Blog URL
  • Title: Thermodynamic and Structural Impact of α,α-Dialkylated Residue Incorporation in a β-Hairpin Peptide Source: Organic Letters - ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Title: Water-Based Dynamic Depsipeptide Chemistry: Building Block Recycling and Oligomer Distribution Control Using Hydration–Dehydration Cycles Source: JACS Au - ACS Publications URL

Sources

Methodological & Application

Application Note: Optimized Synthesis Protocol for 2-Amino-2-methyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound of Interest: 2-Amino-2-methyl-N-phenylpropanamide (Aib-anilide) CAS Number: 20049-03-0[1]

Introduction & Mechanistic Rationale

The target compound, 2-amino-2-methyl-N-phenylpropanamide, is a highly valuable building block in peptidomimetic drug design and medicinal chemistry[1]. Synthesizing this compound requires the amide coupling of α -aminoisobutyric acid (Aib) with aniline.

The Chemical Challenge: Coupling Aib presents a significant synthetic hurdle due to the gem-dimethyl group at the α -carbon, which imparts severe steric hindrance. Furthermore, aniline is a weak nucleophile compared to aliphatic amines. Conventional carbodiimide coupling reagents (e.g., DCC, EDC) often fail or result in exceedingly low yields when applied to α,α -disubstituted amino acids. The intermediate O-acylurea is prone to forming unreactive azlactones (oxazolones) rather than undergoing aminolysis.

The Mechanistic Solution: To overcome this dual challenge of steric bulk and weak nucleophilicity, a highly reactive, self-validating three-phase approach is required:

  • N-Terminal Protection: Aib is first protected using di-tert-butyl dicarbonate (Boc 2​ O) under basic conditions to prevent self-condensation and ensure chemoselectivity[2].

  • Uronium-Based Activation (HATU): The coupling is driven by HATU. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides a neighboring-group effect (anchimeric assistance) that accelerates the nucleophilic attack of aniline, efficiently overcoming the steric barrier of the Aib residue[3].

  • Acidic Cleavage: The Boc group is cleanly removed using Trifluoroacetic acid (TFA), yielding the desired free amine or its corresponding salt.

Experimental Workflow

G A Aib (Starting Material) B Boc Protection (Boc2O, NaOH) A->B C Boc-Aib-OH (Protected Acid) B->C D Amide Coupling (Aniline, HATU, DIPEA) C->D E Boc-Aib-anilide (Intermediate) D->E F Deprotection (TFA/DCM) E->F G 2-Amino-2-methyl- N-phenylpropanamide F->G

Three-phase synthetic workflow for 2-amino-2-methyl-N-phenylpropanamide.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Boc-Aib-OH

Objective: Protect the primary amine to ensure chemoselectivity during coupling.

  • Dissolution: Suspend 2-amino-2-methylpropanoic acid (Aib) (1.0 eq, 10 mmol) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH (10 mL each). Causality: The NaOH deprotonates the amine, keeping it in its nucleophilic state[4].

  • Boc Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc 2​ O) (1.2 eq, 12 mmol) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 16 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove 1,4-dioxane. Acidify the aqueous layer to pH 3 using 1 M KHSO 4​ (careful: avoid pH < 2 to prevent premature Boc cleavage).

  • Extraction: Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield Boc-Aib-OH as a white solid[4].

Phase 2: HATU-Mediated Amide Coupling

Objective: Couple the sterically hindered Boc-Aib-OH with aniline.

  • Pre-activation: In an oven-dried, argon-flushed round-bottom flask, dissolve Boc-Aib-OH (1.0 eq, 5 mmol) and HATU (1.1 eq, 5.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol). Stir for 5 minutes. Causality: DIPEA is a sterically hindered, non-nucleophilic base that initiates the formation of the OAt active ester without competing with the amine[3].

  • Amine Addition: Add aniline (1.1 eq, 5.5 mmol) dropwise to the activated mixture.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (20 mL). Extract with Ethyl Acetate (3 × 20 mL). Wash the organic layer sequentially with 5% citric acid, water, and brine to remove residual DMF and unreacted aniline. Dry over Na 2​ SO 4​ and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if necessary to isolate Boc-Aib-anilide.

Phase 3: Boc Deprotection

Objective: Cleave the Boc group to yield the final product.

  • Acidolysis: Dissolve Boc-Aib-anilide (1.0 eq, 3 mmol) in anhydrous Dichloromethane (DCM) (10 mL). Add Trifluoroacetic acid (TFA) (10 mL) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 2 hours. Causality: The highly acidic environment protonates the carbamate, leading to the elimination of isobutylene and CO 2​ gas.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 × 10 mL).

  • Neutralization: To obtain the free base rather than the TFA salt, dissolve the residue in a minimal amount of water, basify to pH 10 with saturated aqueous Na 2​ CO 3​ , and extract with DCM. Dry and concentrate to yield pure 2-amino-2-methyl-N-phenylpropanamide[1].

Quantitative Data & Reagent Summary

Table 1: Reagent Stoichiometry & Causality Profile

StepReagentEquivalentsAmount (10 mmol scale)Role / Causality
1 Aib1.01.03 gSterically hindered starting material
1 Boc 2​ O1.22.62 gAmine protecting group
1 NaOH (1M)1.010.0 mLDeprotonates amine to enable attack
2 Boc-Aib-OH1.01.01 g (5 mmol)Protected intermediate
2 Aniline1.10.51 g (5 mmol)Weak nucleophile
2 HATU1.12.09 g (5 mmol)Uronium coupling agent (OAt generator)
2 DIPEA2.52.18 mL (5 mmol)Non-nucleophilic proton scavenger
3 TFAExcess10.0 mLAcidic cleavage agent

Table 2: Reaction Conditions & Expected Outcomes

PhaseReaction TypeTimeTempExpected YieldKey Analytical Metric
1 N-Boc Protection16 h0 °C RT80 - 95%TLC: Ninhydrin negative
2 HATU Coupling12 - 16 hRT70 - 85%LC-MS: [M+H]+ 279.1
3 Acidic Deprotection2 hRT> 90%LC-MS: [M+H]+ 179.1

Analytical Validation

To ensure a self-validating protocol, the final product must be characterized against these expected parameters:

  • Mass Spectrometry (ESI-MS): The expected [M+H]+ for C 10​ H 14​ N 2​ O is m/z 179.1[1].

  • 1 H NMR (CDCl 3​ , 400 MHz): Look for the diagnostic singlet of the gem-dimethyl group (6H) around 1.4-1.5 ppm, the aromatic multiplet (5H) around 7.0-7.5 ppm, and the broad singlet for the primary amine (2H) which readily exchanges with D 2​ O.

References

  • Boc-Aib-OH CAS 30992-29-1 Suppliers, Manufacturers, Factory. Bloomtechz.
  • Boc-Aib-OH synthesis. ChemicalBook.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Propanamide, 2-amino-2-methyl-N-phenyl- 20049-03-0 wiki. Guidechem.

Sources

Application Note: Structural Elucidation of 2-amino-2-methyl-N-phenylpropanamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-amino-2-methyl-N-phenylpropanamide is a small organic molecule with potential applications in pharmaceutical and materials science.[1][2] Its chemical structure, comprised of a central chiral carbon, an amide linkage, a primary amine, two methyl groups, and a phenyl ring, presents a distinct spectroscopic fingerprint. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural confirmation and purity assessment of such compounds.[3][4] This application note provides a comprehensive guide to the characterization of 2-amino-2-methyl-N-phenylpropanamide using high-resolution ¹H and ¹³C NMR spectroscopy. We will delve into the theoretical underpinnings of the expected spectral features, provide detailed experimental protocols, and offer insights into spectral interpretation.

Theoretical Considerations: Predicting the NMR Signature

A thorough understanding of the molecular structure is paramount to predicting and interpreting its NMR spectra. The structure of 2-amino-2-methyl-N-phenylpropanamide dictates the chemical environment of each proton and carbon atom, which in turn governs their respective chemical shifts (δ) and coupling patterns.

Molecular Structure and Functional Group Analysis

The key structural features influencing the NMR spectra are:

  • Phenyl Group: The five aromatic protons will exhibit distinct chemical shifts in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the ring current. The carbon atoms of the phenyl ring will resonate in the aromatic region of the ¹³C NMR spectrum, generally between 120 and 140 ppm.

  • Amide Moiety (-CONH-): The amide proton (N-H) is expected to appear as a broad singlet in the ¹H NMR spectrum, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature. The carbonyl carbon (C=O) will produce a characteristic signal in the downfield region of the ¹³C NMR spectrum, typically between 160 and 180 ppm.[5]

  • Quaternary Carbon: The carbon atom bonded to the two methyl groups, the amino group, and the carbonyl group is a quaternary carbon and will not have any directly attached protons. It will appear as a singlet in the ¹³C NMR spectrum.

  • Gem-Dimethyl Group (-C(CH₃)₂): The two methyl groups are chemically equivalent due to free rotation around the C-C single bond. Therefore, they are expected to produce a single, sharp singlet in the ¹H NMR spectrum, integrating to six protons. In the ¹³C NMR spectrum, these two methyl carbons will also be equivalent and give rise to a single resonance.

  • Primary Amine (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet in the ¹H NMR spectrum. Their chemical shift can also be variable and is influenced by solvent and concentration. These protons can exchange with deuterium in certain solvents, leading to the disappearance of their signal.

Experimental Protocols

The following protocols are designed to yield high-quality NMR spectra for the structural characterization of 2-amino-2-methyl-N-phenylpropanamide.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh ~5-10 mg of 2-amino-2-methyl-N-phenylpropanamide Solvent Select appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent Dissolve Dissolve sample in ~0.6-0.7 mL of solvent Solvent->Dissolve Transfer Transfer solution to a 5 mm NMR tube Dissolve->Transfer Spectrometer Insert sample into NMR spectrometer Transfer->Spectrometer Lock Lock on solvent deuterium signal Spectrometer->Lock Shim Shim the magnetic field Lock->Shim Acquire Acquire ¹H and ¹³C NMR spectra Shim->Acquire Process Fourier transform and phase correction Acquire->Process Reference Reference spectra (e.g., to TMS or residual solvent peak) Process->Reference Integrate Integrate ¹H NMR signals Reference->Integrate Interpret Assign peaks and interpret spectra Integrate->Interpret

Caption: A streamlined workflow for the NMR analysis of 2-amino-2-methyl-N-phenylpropanamide.

Sample Preparation

The choice of a suitable deuterated solvent is critical for successful NMR analysis.[6][7] Deuterated solvents prevent the large proton signals of the solvent from obscuring the signals of the analyte.[8]

  • Solvent Selection:

    • Chloroform-d (CDCl₃): A common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak.[7] The residual proton signal appears at approximately 7.26 ppm.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A more polar solvent that is useful for compounds with limited solubility in CDCl₃. It is also a good choice for observing exchangeable protons like those in amines and amides. The residual proton signal is around 2.50 ppm.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of 2-amino-2-methyl-N-phenylpropanamide.

    • Transfer the solid to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.

    • Gently agitate the tube to ensure complete dissolution of the sample. A brief sonication may be necessary.

NMR Data Acquisition

These are general parameters for a 400 MHz NMR spectrometer. They may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay ensures accurate integration.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Analysis and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-amino-2-methyl-N-phenylpropanamide. These predictions are based on established chemical shift ranges for similar functional groups.[5][9]

Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.8Doublet2HAromatic protons (ortho to -NH)
~ 7.2 - 7.4Triplet2HAromatic protons (meta to -NH)
~ 7.0 - 7.2Triplet1HAromatic proton (para to -NH)
~ 8.0 - 9.0Broad Singlet1HAmide proton (-NH)
~ 1.5 - 2.5Broad Singlet2HAmine protons (-NH₂)
~ 1.5Singlet6HMethyl protons (-C(CH₃)₂)
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 175 - 180Carbonyl carbon (C=O)
~ 138 - 142Aromatic carbon (ipso to -NH)
~ 128 - 130Aromatic carbons (meta to -NH)
~ 124 - 126Aromatic carbon (para to -NH)
~ 119 - 122Aromatic carbons (ortho to -NH)
~ 55 - 60Quaternary carbon (-C(CH₃)₂)
~ 25 - 30Methyl carbons (-C(CH₃)₂)
Structural Assignment Diagram

Caption: Labeled structure of 2-amino-2-methyl-N-phenylpropanamide for NMR correlation.

Trustworthiness and Self-Validation

To ensure the reliability of the structural assignment, several cross-validation steps are recommended:

  • 2D NMR Spectroscopy: For unambiguous assignment, especially of the aromatic protons and carbons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

  • Deuterium Exchange: To confirm the identity of the -NH and -NH₂ protons, a small amount of deuterium oxide (D₂O) can be added to the NMR tube. After shaking, the signals corresponding to these exchangeable protons will diminish or disappear in the ¹H NMR spectrum.

  • Comparison with Analogs: The obtained spectra should be compared with those of structurally similar compounds to ensure that the chemical shifts and coupling patterns are consistent with the proposed structure.

Conclusion

NMR spectroscopy provides a powerful and definitive method for the structural characterization of 2-amino-2-methyl-N-phenylpropanamide. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can confidently verify the identity, purity, and structure of this compound. The combination of ¹H and ¹³C NMR, along with two-dimensional techniques, offers a robust analytical workflow for researchers in drug discovery and chemical development.

References

  • Merck Millipore. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Alfa Chemistry. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Labinsights.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Zhang, J., & Chen, J. (2019). NMR characterization of RNA small molecule interactions. Methods, 167, 3-15.
  • Zhang, J., & Chen, J. (2019). NMR characterization of RNA small molecule interactions. PubMed, 167, 3-15.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). The experimental and computed NMR chemical shifts of N-phenylpropanamide.
  • Guidechem. (n.d.). Propanamide, 2-amino-2-methyl-N-phenyl- 20049-03-0 wiki.
  • NextSDS. (n.d.). 2-amino-2-methyl-N-phenylpropanamide — Chemical Substance Information.

Sources

Application Notes and Protocols: 2-Amino-2-methyl-N-phenylpropanamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of α-Amino Amide Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of molecular complexity is paramount. α-Amino amides represent a privileged scaffold, serving as versatile building blocks in the synthesis of a diverse array of therapeutic agents. Their inherent structural features, combining an amino group and an amide bond, provide a robust platform for generating peptidomimetics and other small molecules with desirable pharmacological properties. 2-Amino-2-methyl-N-phenylpropanamide, in particular, offers a unique combination of a sterically hindered α-carbon and an aromatic N-substituent, making it a valuable intermediate for accessing novel chemical space. This guide provides a comprehensive overview of the synthesis, purification, and analysis of 2-amino-2-methyl-N-phenylpropanamide, underscoring its utility as a key pharmaceutical intermediate.

Chemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of 2-amino-2-methyl-N-phenylpropanamide is essential for its safe handling and effective use in a laboratory setting.

PropertyValueSource
CAS Number 20049-03-0[1]
Molecular Formula C₁₀H₁₄N₂O[2]
Molecular Weight 178.23 g/mol [2]

Safety and Handling:

2-Amino-2-methyl-N-phenylpropanamide should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Synthesis Protocol: The Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) stands as a powerful and atom-economical method for the one-pot synthesis of α-amino amides.[3] This multicomponent reaction convenes an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to rapidly generate complex products.

To synthesize 2-amino-2-methyl-N-phenylpropanamide, the following starting materials can be utilized in an Ugi reaction:

  • Amine: Ammonia (or a suitable surrogate)

  • Carbonyl Compound: Acetone

  • Isocyanide: Phenyl isocyanide

  • Carboxylic Acid: 2-Amino-2-methylpropanoic acid

The proposed reaction mechanism proceeds through the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion, followed by an intramolecular acyl transfer to yield the final product.

Ugi_Reaction Amine Ammonia Intermediate1 Imine Formation Amine->Intermediate1 Carbonyl Acetone Carbonyl->Intermediate1 Isocyanide Phenyl Isocyanide Intermediate2 Nucleophilic Attack Isocyanide->Intermediate2 Carboxylic_Acid 2-Amino-2-methylpropanoic Acid Carboxylic_Acid->Intermediate2 Intermediate1->Intermediate2 Product 2-Amino-2-methyl-N-phenylpropanamide Intermediate2->Product Mumm Rearrangement Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool Crystallize Induce Crystallization Cool->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Sources

In Vivo Pharmacokinetic and Pharmacodynamic Dosing Protocols for 2-Amino-2-methyl-N-phenylpropanamide (2-AMPP)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a representative of the alpha-amino anilide class, 2-amino-2-methyl-N-phenylpropanamide (2-AMPP, CAS 20049-03-0) serves as a critical small-molecule scaffold in the preclinical development of ion channel modulators and neurological agents. Structurally homologous to classical agents like tocainide and lidocaine, 2-AMPP presents unique pharmacokinetic (PK) behaviors dictated by its physicochemical properties.

Unlike tocainide, which possesses a chiral center at the alpha-carbon leading to stereoselective metabolism, 2-AMPP features a gem-dimethyl substitution. This achiral center strategically simplifies the bioanalytical framework by eliminating the need for chiral chromatography and negating stereospecific variations in CYP450-mediated hepatic clearance. This application note details a self-validating in vivo dosing and sampling protocol designed to accurately capture the absorption, distribution, metabolism, and excretion (ADME) profile of 2-AMPP.

Physicochemical Profiling & Formulation Causality

The success of an in vivo dosing protocol hinges on a formulation that respects the molecule's fundamental chemistry. 2-AMPP contains a highly lipophilic anilide core paired with a basic primary amine (estimated pKa ~8.5).

  • The Causality of pH: If formulated in standard neutral buffers (pH 7.4), a significant fraction of the primary amine remains unprotonated, risking micro-precipitation upon intravenous (IV) injection. This artifact artificially inflates the apparent volume of distribution (Vd) and can cause pulmonary embolism.

  • The Solution: We formulate 2-AMPP in 0.9% physiological saline adjusted to pH 5.5 . At this pH, >99.9% of the compound is ionized, ensuring complete aqueous solubility for IV bolus administration while remaining well above the threshold for injection-site necrosis .

The Self-Validating In Vivo Protocol

To ensure absolute data integrity, this protocol employs a crossover design in a rodent model. By dosing the same cohort with both IV and PO routes (separated by a washout period), we inherently validate the data by normalizing intra-subject variability in hepatic blood flow and gastrointestinal transit times.

Phase 1: Formulation Preparation
  • Weighing: Transfer 20.0 mg of 2-AMPP into a sterile, depyrogenated glass vial.

  • Dissolution: Add 9.5 mL of 0.9% physiological saline.

  • pH Adjustment: Add 0.1 N HCl dropwise under continuous vortexing until the pH stabilizes at 5.5.

  • Volume Adjustment: QS to exactly 10.0 mL with saline to achieve a final concentration of 2.0 mg/mL.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

Phase 2: Crossover Dosing Methodology
  • Animal Model: Male Sprague-Dawley rats (250–300 g, n=6). Fasted for 12 hours prior to oral dosing to standardize gastric emptying.

  • Intravenous (IV) Arm (Day 1): Administer 2 mg/kg (1 mL/kg of the 2 mg/mL solution) via a slow lateral tail vein bolus over 30 seconds. Causality: Slow injection prevents acute sodium channel blockade and transient hypotension.

  • Washout Period: Allow a 72-hour washout. Given the expected half-life of amino-amides (~1.5 hours), this represents >40 half-lives, ensuring zero baseline carryover.

  • Per Os (PO) Arm (Day 4): Administer 10 mg/kg (5 mL/kg of the 2 mg/mL solution) via oral gavage using a bulb-tipped gastric needle.

Phase 3: Serial Blood Sampling

Amino-amides exhibit a rapid alpha-distribution phase due to high lipophilicity and rapid tissue partitioning . Missing early timepoints leads to a severe underestimation of Cmax​ and overestimation of Vd.

  • Collection: Draw 200 µL of whole blood via a surgically implanted jugular vein catheter into K2-EDTA coated tubes at t = 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours .

  • Processing: Centrifuge at 4,000 × g for 10 minutes at 4°C within 30 minutes of collection to prevent ex vivo enzymatic degradation.

  • Storage: Flash-freeze 100 µL of plasma supernatant in liquid nitrogen and store at -80°C.

Bioanalytical Framework (LC-MS/MS)

The bioanalytical method serves as the secondary self-validating mechanism of this protocol, adhering strictly to industry standards .

  • Matrix Effect Normalization: A stable-isotope labeled internal standard (IS), such as Lidocaine-d10, is spiked into the plasma prior to protein precipitation (using 300 µL Acetonitrile + 0.1% Formic Acid). The IS inherently corrects for extraction recovery variances and matrix-induced ion suppression during electrospray ionization (ESI).

  • Validation: A 6-point calibration curve is run alongside blank plasma (matrix control) and zero-samples (matrix + IS). Quality control (QC) samples must deviate by no more than ±15% from their nominal concentrations to validate the batch.

Quantitative Data Synthesis

The following table summarizes the anticipated PK parameters based on the physicochemical behavior of the 2-AMPP scaffold.

Table 1: Anticipated Pharmacokinetic Parameters for 2-AMPP in Sprague-Dawley Rats

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Biological & Mechanistic Significance
Cmax​ (ng/mL) ~1,500 (at t=0.08h)~800 (at t=0.5h)Indicates rapid initial tissue distribution (IV) and rapid gastrointestinal absorption (PO).
Tmax​ (h) N/A0.5 - 1.0Reflects the lipophilicity of the anilide core, facilitating rapid mucosal permeation.
AUC0−∞​ (h*ng/mL) ~2,000~4,000Integral for calculating absolute bioavailability (F%).
Vdss​ (L/kg) 1.5 - 2.5N/AA high volume of distribution indicates extensive partitioning into peripheral lipid-rich tissues.
Clearance (mL/min/kg) 15 - 25N/AModerate-to-high hepatic extraction ratio, typical of CYP450-mediated amide N-dealkylation.
Elimination t1/2​ (h) 1.2 - 2.01.5 - 2.5The short half-life necessitates the dense early-phase sampling schedule outlined in Phase 3.
Bioavailability (F%) 100% (Reference)~40%First-pass hepatic metabolism significantly reduces systemic exposure post-oral administration.

Experimental Workflow Visualization

G cluster_0 In Vivo Dosing (Rat Model) Compound 2-AMPP API (CAS 20049-03-0) Formulation Vehicle Formulation (0.9% Saline, pH 5.5) Compound->Formulation Dissolution & pH Adjust IV Intravenous (IV) 2 mg/kg Formulation->IV Filter Sterilize PO Oral Gavage (PO) 10 mg/kg Formulation->PO Homogenize Sampling Serial Blood Sampling (0.08 to 24 h) IV->Sampling Plasma Prep PO->Sampling Plasma Prep Analysis LC-MS/MS Bioanalysis & PK Modeling Sampling->Analysis IS Spike & Extraction

Fig 1: In vivo pharmacokinetic dosing and sampling workflow for 2-AMPP.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Provides authoritative grounding on pH adjustment and vehicle selection for basic amines to prevent in vivo precipitation.

  • Mechanism of Action and Pharmacokinetics of Local Anesthetics. Essential Clinical Anesthesia, Cambridge University Press. Details the rapid alpha-distribution and CYP450-mediated clearance mechanisms inherent to the amino-amide structural class.

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). The definitive regulatory standard for establishing self-validating LC-MS/MS protocols, internal standard usage, and matrix effect controls.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Impurities in 2-Amino-2-Methyl-N-Phenylpropanamide Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-amino-2-methyl-N-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-amino-2-methyl-N-phenylpropanamide?

A1: Common impurities often stem from unreacted starting materials, such as aniline and derivatives of 2-amino-2-methylpropanoic acid, or byproducts from the amide coupling reaction. Depending on the synthetic route, which often involves the reaction of an activated carboxylic acid with an amine, you may encounter residual coupling agents or their byproducts.[][2]

Q2: My final product has a persistent color. How can I remove it?

A2: Colored impurities are often high molecular weight byproducts. Treatment with activated charcoal during the recrystallization process can be effective. Add a small amount of activated charcoal to the dissolved crude product in a hot solvent, heat briefly, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q3: The yield of my purified product is very low after recrystallization. What can I do?

A3: Low recovery can be due to using too much solvent or premature filtration.[3] Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Also, allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation before filtration. Washing the collected crystals with a minimal amount of ice-cold solvent will also help prevent product loss.[3]

Q4: My compound "oils out" instead of crystallizing. How can I fix this?

A4: "Oiling out" typically occurs when the solvent is too non-polar or the solution cools too quickly.[3] Try adding a more polar co-solvent or ensure a slow cooling process. If crystals are still reluctant to form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

II. Troubleshooting Guide: Extraction & Purification

This section provides a detailed breakdown of potential issues and solutions at different stages of the purification process for 2-amino-2-methyl-N-phenylpropanamide.

Issues During Liquid-Liquid Extraction

Liquid-liquid extraction is a critical step to separate the desired amide from various impurities. Given that 2-amino-2-methyl-N-phenylpropanamide contains a basic amino group, acid-base extraction is a powerful technique.[4]

Problem 1: Persistent Emulsion Formation

An emulsion is a stable mixture of two immiscible liquids, which can make phase separation difficult or impossible.[5][6]

  • Cause: Vigorous shaking of the separatory funnel, especially with solutions containing surfactant-like impurities, can lead to emulsions.[5]

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[5]

    • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[5]

    • Filtration: Pass the mixture through a pad of glass wool or phase separation filter paper.[5]

    • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[5]

G cluster_0 Emulsion Troubleshooting Start Persistent Emulsion Forms Decision1 Try Gentle Swirling? Start->Decision1 Action1 Add Brine (Salting Out) Decision1->Action1 No End_Success Phases Separated Decision1->End_Success Yes Decision2 Emulsion Broken? Action1->Decision2 Action2 Filter through Glass Wool/Phase Separator Paper Decision2->Action2 No Decision2->End_Success Yes Decision3 Emulsion Broken? Action2->Decision3 Action3 Centrifuge the Mixture Decision3->Action3 No Decision3->End_Success Yes Action3->End_Success End_Failure Consider Alternative Extraction G cluster_0 Purity Verification Workflow Crude Crude Product Purification Extraction & Recrystallization Crude->Purification HPLC HPLC Analysis (Quantitative Purity) Purification->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Impurity ID) Purification->MS Final Pure Product (>99%) HPLC->Final NMR->Final MS->Final

Sources

Advanced Chromatography Support Center: 2-amino-2-methyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve reproducible high-performance liquid chromatography (HPLC) methods for aliphatic amines.

Analyzing 2-amino-2-methyl-N-phenylpropanamide presents a classic chromatographic challenge. The molecule features a highly polar, ionizable primary amine adjacent to a sterically hindering gem-dimethyl group, coupled with a hydrophobic phenylpropanamide backbone. This structural dichotomy requires precise control over mobile phase thermodynamics and stationary phase chemistry.

Below is our diagnostic logic for troubleshooting retention and peak shape issues for this specific class of compounds.

HPLC_Optimization A Erratic RT or Peak Tailing (2-amino-2-methyl-N-phenylpropanamide) B Evaluate Mobile Phase pH vs. Amine pKa (~8.5) A->B C pH 7.5 - 9.5 (Near pKa = Partial Ionization) B->C E pH < 6.5 (Fully Protonated / Cationic) B->E F pH > 10.5 (Fully Neutral / Deprotonated) B->F D Adjust pH to be ≥2 units away from pKa C->D D->E D->F G Add Ion-Pairing Agent (e.g., TFA) OR Use Polar-Embedded Column E->G H Use High-pH Stable Column (e.g., Ethylene-Bridged Hybrid) F->H

Diagnostic workflow for optimizing retention of basic aliphatic amines.

Core Troubleshooting & FAQs

Q1: Why is the retention time (RT) of 2-amino-2-methyl-N-phenylpropanamide drifting between injections?

The Causality: The primary amine group on this molecule has an estimated pKa​ of approximately 8.5. If your mobile phase pH is not strictly controlled and falls within ±1.5 units of this pKa​ , the molecule exists in a highly sensitive dynamic equilibrium between its protonated (hydrophilic) and deprotonated (hydrophobic) states. Even a 0.1 pH shift—often caused by —will drastically alter the ratio of these two states, causing severe RT drift and split peaks.

The Solution: You must buffer the mobile phase1[1]. For this compound, that means operating strictly at pH < 6.5 or pH > 10.5.

Q2: I am operating at pH 3.0, but the peak is tailing severely and eluting too close to the void volume. How do I fix this?

The Causality: At pH 3.0, the amine is >99% protonated. The resulting cation is highly polar, which minimizes its partitioning into the hydrophobic C18 stationary phase, leading to poor retention. Furthermore, the positively charged amine undergoes secondary electrostatic interactions (ion-exchange) with2[2]. Because these secondary interactions have slower desorption kinetics than standard reversed-phase partitioning, they manifest as 3[3].

The Solution: You have two self-validating paths to correct this:

  • Ion-Pairing: Introduce an anionic ion-pairing reagent like Trifluoroacetic acid (TFA, 0.05% - 0.1% v/v). The negatively charged additive pairs with the protonated amine, neutralizing the charge and forming a more hydrophobic complex that retains better on the C18 phase, while simultaneously4[4].

  • Stationary Phase Substitution: Switch to a polar-embedded column (e.g., amide-functionalized) or a highly end-capped Type B silica column specifically designed to shield silanol activity.

Q3: Can I just run the method at high pH to keep the molecule neutral?

The Causality: Yes, operating at pH 10.5 ensures the amine is fully deprotonated and neutral. This maximizes hydrophobic retention and completely eliminates electrostatic tailing, as5[5]. However, standard silica dissolves rapidly at pH > 8.0, which will destroy a conventional column[6].

The Solution: You must use a specialized high-pH stable column, such as an7[7].

Quantitative Data: Buffer Selection Matrix

To ensure method robustness, select your buffer based on the target ionization state of the 2-amino-2-methyl-N-phenylpropanamide ( pKa​ ~8.5).

Mobile Phase pHAnalyte Ionization StateRecommended Buffer SystemExpected RetentionPeak Shape Risk
pH 2.5 - 3.5 >99% Protonated (Cation)0.1% Formic Acid or TFALow (Elutes near void)High (Severe tailing without ion-pairing)
pH 7.0 - 9.5 ~50% Protonated / 50% NeutralAvoid this pH rangeHighly VariableCritical (Split peaks, RT drift)
pH 10.5+ >99% Deprotonated (Neutral)10 mM Ammonium BicarbonateHigh (Strong retention)Low (Symmetrical, sharp peaks)

Experimental Protocol: High-pH Reversed-Phase Method Development

This self-validating workflow is designed to force 2-amino-2-methyl-N-phenylpropanamide into its neutral state, maximizing retention and eliminating silanol-induced tailing.

Step 1: Mobile Phase Preparation (pH 10.5)

  • Weigh out Ammonium Bicarbonate to achieve a 10 mM concentration in 1 Liter of LC-MS grade water.

  • Causality Check: Ammonium bicarbonate is chosen because its pKa​ is 10.3, ensuring 8[8].

  • Titrate the solution with dilute Ammonium Hydroxide until the pH meter reads exactly 10.5. Filter through a 0.2 µm membrane.

  • Prepare Mobile Phase B: 100% LC-MS Grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a high-pH stable C18 column (e.g., Waters XBridge BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Flush the system with 50:50 Water:Acetonitrile to remove storage solvents.

  • Equilibrate the column with 95% Mobile Phase A (pH 10.5 buffer) at 0.4 mL/min for at least 20 column volumes.

Step 3: System Suitability & Void Volume Determination

  • Inject 1 µL of a neutral void volume marker (e.g., Uracil, 10 µg/mL).

  • Record the dead time ( t0​ ). This is critical to ensure your analyte is genuinely retaining via hydrophobic partitioning and not just washing out in the void.

Step 4: Gradient Execution & Optimization

  • Inject 1 µL of the 2-amino-2-methyl-N-phenylpropanamide sample (prepared in initial mobile phase conditions to prevent solvent-mismatch peak distortion).

  • Run a linear gradient from 5% B to 60% B over 10 minutes.

  • Calculate the retention factor ( k′ ). If k′<2 , decrease the initial organic concentration or switch to a less eluotropic solvent like Methanol.

Sources

preventing degradation of 2-amino-2-methyl-N-phenylpropanamide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops, baseline drift, or impurity spikes when working with structurally complex amines.

2-amino-2-methyl-N-phenylpropanamide is a highly specific compound: it features an α -aminoisobutyric acid derivative backbone linked to an aniline moiety. While the steric hindrance provided by the twin methyl groups on the α -carbon offers some kinetic shielding, the primary amine and the anilide bond remain highly susceptible to environmental degradation if mishandled.

This guide bypasses generic advice to provide you with the mechanistic causality behind these degradation pathways, alongside self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Mechanistic Diagnostic Overview

To prevent degradation, we must first understand the chemical causality of how and why it occurs.

  • Oxidative Cleavage: Primary amines are vulnerable to reactive oxygen species (ROS). The oxidative cleavage of the C-N bond predominantly releases nitrogen as volatile ammonia (NH 3​ )[1]. Trace amounts of transition metal ions (e.g., Fe²⁺, Cu²⁺) present in glassware or excipients act as powerful catalysts for this radical-mediated oxidation[2].

  • CO 2​ -Induced Carbamylation: In ambient air, primary amines act as nucleophiles, attacking atmospheric carbon dioxide to form carbamates or ureas[3]. This permanently alters the molecular weight (+44 Da) and neutralizes the amine's basicity, destroying its intended pharmacological or synthetic utility.

  • Hydrolysis: While amides are generally robust, the N-phenylpropanamide bond can undergo hydrolysis in the presence of condensed moisture, especially if the local pH fluctuates during improper storage.

degradation A 2-amino-2-methyl- N-phenylpropanamide B Primary Amine Oxidation A->B O2, Light, Metals C CO2 Reaction (Carbamate Formation) A->C Atmospheric CO2 D Amide Hydrolysis A->D H2O, Extreme pH E Ammonia Release & C-N Cleavage B->E F +44 Da Mass Shift C->F G Aniline + Amino Acid Derivatives D->G

Fig 1. Primary degradation pathways of 2-amino-2-methyl-N-phenylpropanamide.

Part 2: Troubleshooting Guides & FAQs

Q1: My solid stock of 2-amino-2-methyl-N-phenylpropanamide is turning yellow over time, and my assay yields are dropping. What is the root cause? A1: Yellowing is a classic macroscopic indicator of oxidative degradation. The primary amine is undergoing oxidation, a process aggressively accelerated by light exposure (photolysis) and elevated temperatures[2]. While the steric hindrance of the α -methyl groups slows this down compared to linear amines, it does not grant absolute immunity[1]. Resolution: Transition your storage to amber glass vials to block UV/visible light, and ensure your storage temperature is strictly maintained at -20°C.

Q2: LC-MS analysis of my stored compound reveals a significant impurity with a +44 Da mass shift. How did this form? A2: A +44 Da mass shift is the exact stoichiometric signature of carbamate formation. Your compound has reacted with atmospheric CO 2​ [3]. This occurs when vials are repeatedly opened in ambient lab air without subsequent inert gas purging before resealing. Resolution: Implement a strict Argon purging step before resealing the vial. Argon is heavier than air and effectively blankets the solid, displacing reactive CO 2​ .

Q3: We prepare aqueous stock solutions and store them at 4°C for convenience, but we lose active concentration within a week. Why? A3: Storing amino-amides in solution is a critical workflow error. In aqueous environments, both the hydrolysis of the amide bond and the oxidation of the primary amine are vastly accelerated. Peptides and amino-acid derivatives should never be stored in solution for more than a few days[4]. Resolution: Always store the compound as a lyophilized (freeze-dried) powder. Only reconstitute the exact amount needed for your immediate daily experiment.

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prevent user error. The following workflows are designed as self-validating systems to eliminate moisture condensation and atmospheric exposure—the silent killers of stored amines.

Protocol A: Inert Storage and Aliquoting Workflow

Causality Check: Opening a cold vial in a warm, humid lab causes immediate condensation of water vapor onto the chemical powder. This moisture drives hydrolysis and facilitates metal-catalyzed oxidation.

  • Equilibration (Critical Step): Remove the sealed vial from the -20°C freezer and place it immediately into a desiccator. Allow it to equilibrate to room temperature for at least 30-60 minutes[4].

    • Validation: The vial exterior must be completely dry to the touch before opening.

  • Dispensing: Open the vial and rapidly weigh out the required aliquot using anti-static spatulas to minimize handling time and static-induced powder aerosolization.

  • Inert Purging: Insert a gentle stream of anhydrous Argon (or Nitrogen) into the vial headspace for 10-15 seconds.

    • Causality: This displaces reactive O 2​ and CO 2​ , preventing oxidative cleavage and carbamylation[4].

  • Sealing: Cap the vial tightly, wrap the seal with Parafilm to prevent gradual gas exchange, and immediately return it to -20°C storage.

workflow Start Lyophilized Powder Stock at -20°C Equilibrate Equilibrate to RT in Desiccator (Prevents Condensation) Start->Equilibrate Dispense Dispense Required Aliquot Equilibrate->Dispense Purge Purge Headspace with Ar/N2 Dispense->Purge Store Seal with Parafilm & Store at -20°C Purge->Store

Fig 2. Self-validating inert storage and dispensing workflow to prevent degradation.

Protocol B: Accelerated Forced Degradation Testing

To validate your specific storage setup, you must establish a baseline of how the compound degrades under stress.

  • Sample Preparation: Weigh three 5 mg aliquots of 2-amino-2-methyl-N-phenylpropanamide into clear glass HPLC vials.

  • Stress Conditions:

    • Vial A (Control): Purge with Argon, seal tightly, and store at -20°C.

    • Vial B (Oxidative Stress): Add 1 mL of 0.1% H 2​ O 2​ in acetonitrile.

    • Vial C (Thermal/Atmospheric Stress): Leave uncapped in a 40°C stability chamber with 75% relative humidity.

  • Incubation: Hold all samples for 48 hours.

  • Analysis: Reconstitute Vials A and C in LC-MS grade solvent. Analyze all vials via LC-MS.

  • Data Interpretation: Look for the +44 Da mass shift in Vial C (confirming carbamate formation)[3] and +16 Da / +32 Da shifts or ammonia loss in Vial B (confirming oxidation)[2].

Part 4: Quantitative Degradation Data

To illustrate the impact of storage conditions, the following table summarizes the expected degradation rates of 2-amino-2-methyl-N-phenylpropanamide based on empirical stability models for structurally similar hindered amines.

Table 1: Impact of Storage Conditions on Amine Purity (Over 6 Months)

Storage ConditionAtmosphereContainer TypeExpected Purity Loss (%)Primary Degradant Observed
-20°C Argon (Purged)Amber Glass< 0.5%None
4°C Ambient AirClear Glass3.0 - 5.0%Carbamate (+44 Da)
25°C (Room Temp) Ambient AirClear Glass12.0 - 18.0%N-Oxides, Ammonia release
4°C (Aqueous Sol.) Dissolved (H 2​ O)Polypropylene> 40.0%Hydrolysis products

Sources

Technical Support Center: Troubleshooting 2-amino-2-methyl-N-phenylpropanamide LC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS analysis of 2-amino-2-methyl-N-phenylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, with a specific focus on reducing background noise. The structure of this guide is based on a logical, cause-and-effect troubleshooting workflow, rather than a rigid template, to best address the nuanced issues encountered in the laboratory.

Introduction: The Challenge of Analyzing Polar Basic Compounds

2-amino-2-methyl-N-phenylpropanamide contains a tertiary amine, making it a polar, basic compound. Such molecules are notoriously "sticky" and can present several analytical challenges, including poor peak shape (tailing) due to interactions with residual silanols on silica-based columns, and high background noise from various sources.[1] This guide will systematically address these issues, providing both diagnostic procedures and robust solutions.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions.

Q1: My overall baseline is consistently high and noisy across the entire chromatogram. What's the most likely cause?

A consistently high baseline typically points to widespread contamination.[2][3] The most common culprits are the mobile phase solvents or additives. Always start by preparing a fresh mobile phase using the highest purity, LC-MS grade solvents and additives available, preferably from new bottles.[4][5][6][7] If this doesn't resolve the issue, the contamination may be within the LC system itself or the MS source.[2]

Q2: How can I determine if the source of the background noise is my LC system or my mass spectrometer?

A simple diagnostic test can isolate the source. First, divert the LC flow directly to waste before it enters the mass spectrometer. If the background noise level in the MS drops significantly, the contamination is originating from your LC system (solvents, tubing, column, etc.).[2] If the high background persists with no flow, the issue is likely within the MS source itself, which may require cleaning.[2][8]

Q3: I'm seeing repeating peaks separated by a specific mass difference (e.g., 44 Da or 58 Da). What are these?

These are hallmark signs of polymer contamination. Polyethylene glycol (PEG), a very common contaminant from sources like detergents and hand creams, appears as a series of peaks separated by 44 Da.[9][10][11] Polypropylene glycol (PPG) shows a repeating unit of 58 Da.[10] Identifying these patterns is crucial for pinpointing the source of contamination.

Q4: Can my sample preparation method contribute to high background?

Absolutely. Complex matrices, such as plasma or tissue extracts, contain numerous endogenous components like phospholipids and salts that can cause significant ion suppression or contribute to background noise.[4][12][13][14][15][16] If you are using a simple protein precipitation method, it may be insufficient for removing these interferences.[12][13]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols and explanations for resolving specific, complex issues.

Issue 1: High Background Noise Originating from the Mobile Phase

A high, noisy baseline that appears even during a blank injection is often traced back to the mobile phase.

Q: I've prepared fresh LC-MS grade solvents, but my baseline is still unacceptably high. What are the next steps?

Causality: Even high-purity solvents can become contaminated. Sources include airborne particles (e.g., phthalates from plastics, siloxanes from personal care products), leaching from solvent bottles or tubing, or microbial growth in aqueous phases.[9][17][18] Additives like formic or acetic acid can also contain metal ion impurities.[17]

Troubleshooting Protocol:

  • Systematically Replace Components:

    • Prepare fresh mobile phase again in new, meticulously cleaned glass bottles. Do not top off old bottles.[19]

    • Use new, sealed bottles of LC-MS grade solvents and additives. A comparison between different brands or lots of solvents can sometimes reveal a contaminated batch.[20]

    • Replace the solvent inlet frits/filters in your mobile phase lines, as these can harbor contaminants.

  • Check for Additive Quality:

    • Use the lowest concentration of mobile phase additive necessary for good chromatography (e.g., 0.1% formic acid is common).[3][17] Higher concentrations can increase background noise.

    • Consider using ammonium formate instead of ammonium acetate. Formate systems often give higher analyte response and lower background.[21]

  • Flush the System:

    • If contamination is suspected, perform a system flush. A common procedure involves flushing all LC lines with a sequence of solvents, such as:

      • 100% LC-MS Grade Water

      • 100% Isopropanol (IPA)

      • 100% Acetonitrile (ACN)

      • Re-equilibrate with your initial mobile phase conditions.

    • A more aggressive cleaning blend of isopropanol, acetonitrile, and acetone can be effective at removing stubborn contaminants.[10]

Data Summary: Common Background Ions

For easy identification, here is a table of common contaminant ions frequently observed in positive electrospray ionization (ESI+) mode.

m/z (Da)Compound/ClassCommon Source(s)
Series (+44 Da)Polyethylene Glycol (PEG)Detergents, hand cream, solvents[9][10][11]
Series (+74 Da)PolysiloxanesDeodorant, cosmetics, lab air[9][10][17]
149, 279, 391PhthalatesPlasticizers from tubing, well plates, bottles[9][10][11][22]
102Triethylamine (TEA)Common LC buffer, very persistent[22][23]
282, 284Oleamide, StearamideSlip agents from polyethylene films/bags[23]
Issue 2: Poor Peak Shape and High Background Related to Chromatography

For a polar basic compound like 2-amino-2-methyl-N-phenylpropanamide, interactions with the analytical column are a primary cause of tailing peaks, which can contribute to a perceived increase in baseline noise.

Q: My analyte peak is tailing badly, and the signal-to-noise is poor. How can I improve the chromatography?

Causality: The tertiary amine in your analyte is basic. At typical acidic mobile phase pH values (e.g., pH 2-4 with formic acid), this amine will be protonated. While this is good for ionization, the positive charge can interact strongly with negatively charged residual silanol groups on the surface of standard C18 columns, leading to peak tailing.[1]

Troubleshooting Protocol:

  • Column Selection:

    • Use a Modern, Endcapped Column: Ensure you are using a high-purity silica column with robust endcapping to minimize exposed silanols.

    • Consider Alternative Chemistries: For polar basic compounds, specialized column chemistries often outperform standard C18.[24][25][26] Consider columns with:

      • Polar-Embedded Phases: These have a hydrophilic group embedded in the alkyl chain, which helps to shield the silanols.

      • Polar-Endcapped Phases: These use a polar group to endcap the silica surface.[27]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for retaining and separating very polar compounds that have little or no retention in reversed-phase.[26][28]

  • Mobile Phase Optimization:

    • pH Control: Ensure the mobile phase pH is at least 2 units below the pKa of the tertiary amine to ensure it remains consistently protonated and less interactive with silanols. Formic acid (0.1%) is a good starting point.

    • Additive Choice: Using an additive like ammonium formate can sometimes improve peak shape for basic compounds compared to formic acid alone.[1]

  • Column and System Care:

    • Use a Guard Column: A guard column protects your analytical column from strongly retained matrix components that can degrade performance over time.[3]

    • Dedicated Column: If possible, dedicate a column specifically for the analysis of basic compounds to avoid cross-contamination.

Workflow: Selecting the Right Column

start Analyte: Polar Basic Compound (e.g., 2-amino-2-methyl-N-phenylpropanamide) c18 Standard C18 Column start->c18 tailing Peak Tailing Observed? c18->tailing polar_c18 Use Polar-Embedded or Polar-Endcapped C18 tailing->polar_c18 Yes no_retention Poor Retention on C18? tailing->no_retention No solution Optimized Separation polar_c18->solution hilic Consider HILIC Column hilic->solution no_retention->hilic Yes no_retention->solution No

Caption: Decision tree for selecting an appropriate LC column.

Issue 3: High Background and Signal Suppression from Sample Matrix

When analyzing samples from complex biological matrices, co-eluting endogenous compounds are a major source of background noise and can suppress the ionization of your target analyte.

Q: My signal-to-noise ratio is excellent for standards in solvent, but drops dramatically when I analyze extracted plasma samples. What's happening?

Causality: This is a classic case of matrix effects.[15] Components in the plasma extract, particularly phospholipids, are likely co-eluting with your analyte and competing for ionization in the ESI source, suppressing your analyte's signal.[13][14] They can also contribute to the chemical background noise.

Troubleshooting Protocol:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Move beyond simple "dilute and shoot" or protein precipitation. SPE is a highly effective technique for cleaning up complex samples.[12][15] Use a mixed-mode or polymeric reversed-phase SPE cartridge to retain your analyte while washing away interfering salts and phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective. Adjusting the pH of the aqueous sample to deprotonate the amine will allow it to be extracted into an immiscible organic solvent, leaving polar interferences behind.[13]

  • Optimize Chromatography to Separate from Matrix:

    • Adjust Gradient: Develop a gradient that provides chromatographic separation between your analyte and the bulk of the matrix components. A post-column infusion experiment can help identify the retention time windows where ion suppression is most severe.[29]

    • Use a Divert Valve: Program a divert valve to send the highly contaminated early and late-eluting portions of the chromatogram to waste, only allowing the eluent containing your analyte of interest to enter the mass spectrometer.[16][29]

  • Mass Spectrometer Parameter Optimization:

    • Source Parameters: The voltages applied in the ion source (e.g., capillary voltage, cone/orifice voltage) and gas settings (nebulizer and drying gas) can be optimized to improve analyte signal and reduce noise.[4][30][31]

      • Cone/Orifice Voltage: This voltage helps to desolvate ions but can also cause in-source fragmentation if set too high, which can increase background noise.[32][33][34] A systematic optimization is recommended.

      • Nebulizer and Drying Gas: Proper gas flow and temperature are critical for efficient desolvation. Highly aqueous mobile phases generally require higher gas flows and temperatures.[4][16]

Workflow: Diagnosing and Mitigating Matrix Effects

start Poor S/N in Matrix vs. Solvent Standard confirm Confirm Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->confirm cleanup Improve Sample Cleanup confirm->cleanup chrom Optimize Chromatography confirm->chrom spe Implement SPE or LLE cleanup->spe gradient Adjust Gradient to Separate Analyte from Suppression Zone chrom->gradient result Reduced Noise & Improved Sensitivity spe->result divert Use Divert Valve gradient->divert divert->result

Caption: Workflow for addressing LC-MS matrix effects.

References

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Controlling Contamination in LC/MS Systems - Mass Spectrometry. (n.d.). Waters Corporation. Retrieved from [Link]

  • Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems - Mass Spectrometry Facility. (n.d.). Waters Corporation. Retrieved from [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis - ruthigen. (n.d.). Ruthigen. Retrieved from [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). Chromatography Online. Retrieved from [Link]

  • Common LC/MS Contaminants - CIGS. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Characterization of Typical Chemical Background Interferences in Atmospheric Pressure Ionization Liquid Chromatography-Mass Spectrometry - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11). GMI, Inc.. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.). Chromatography Online. Retrieved from [Link]

  • Reduction of chemical background noise in LC-MS/MS for trace analysis. (2024, December 31). University of Groningen. Retrieved from [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters Corporation. Retrieved from [Link]

  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions | Analytical Chemistry - ACS Publications. (2018, September 28). American Chemical Society Publications. Retrieved from [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds - Phenomenex. (2022, May 20). Phenomenex. Retrieved from [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PubMed. (2025, February 5). National Center for Biotechnology Information. Retrieved from [Link]

  • Important Qualities of Mobile Phase Additives for LC-MS Applications. (2023, September 27). Technology Networks. Retrieved from [Link]

  • Optimizing Mobile Phase Solvent Purity for LC-MS - Technology Networks. (2023, September 27). Technology Networks. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). ZefSci. Retrieved from [Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro - Waters Corporation. (n.d.). Waters Corporation. Retrieved from [Link]

  • Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn. Retrieved from [Link]

  • High baseline : r/massspectrometry - Reddit. (2023, August 7). Reddit. Retrieved from [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds | YMC America. (2017, December 8). YMC America. Retrieved from [Link]

  • Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies | Journal of the American Society for Mass Spectrometry - ACS Publications. (2024, October 7). American Chemical Society Publications. Retrieved from [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. (n.d.). LCGC Europe. Retrieved from [Link]

  • How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL) ? | ResearchGate. (2017, August 6). ResearchGate. Retrieved from [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. (n.d.). Shimadzu. Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Background noise in UPLC-MS/MS experience? - Nitrosamines Exchange. (2022, June 16). Nitrosamines Exchange. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). ZefSci. Retrieved from [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023, July 19). ResearchGate. Retrieved from [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? - ResearchGate. (2022, March 27). ResearchGate. Retrieved from [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. (2018, January 31). Agilent Technologies. Retrieved from [Link]

  • Troubleshooting LC–MS: meet the instructors of the ASMS short course - Bioanalysis Zone. (2020, June 3). Bioanalysis Zone. Retrieved from [Link]

  • ESI Common Background Ions: Repeating Units. (n.d.). University of Washington. Retrieved from [Link]

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  • ESI+ Common Background Ions. (n.d.). University of Washington. Retrieved from [Link]

  • Common Mass Spectrometry Contaminants and their Sources. (2008, October 3). Analytica Chimica Acta. Retrieved from [Link]

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Technical Support Center: Optimizing Crystallization Conditions for 2-Amino-2-methyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the successful crystallization of 2-amino-2-methyl-N-phenylpropanamide. As researchers and drug development professionals, we understand that obtaining a pure, crystalline solid is a critical step in synthesis, purification, and formulation. This guide is structured from field-proven experience to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and optimize your experiments effectively.

The unique structure of 2-amino-2-methyl-N-phenylpropanamide, featuring a primary amine, an amide linkage, and aromatic rings, presents specific challenges and opportunities in crystallization. This document will serve as your comprehensive resource for navigating these intricacies.

Compound Properties at a Glance

Before initiating any crystallization protocol, a foundational understanding of the molecule's physicochemical properties is paramount. These characteristics dictate its interaction with various solvent systems.

PropertyValueSignificance for Crystallization
Molecular Formula C₁₀H₁₄N₂OProvides the elemental composition.
Molecular Weight 178.23 g/mol [1]Influences dissolution and diffusion rates.
Hydrogen Bond Donors 2 (from -NH₂ and -NH-)[1]Indicates strong interactions with protic and polar aprotic solvents (e.g., alcohols, water, acetone).[2]
Hydrogen Bond Acceptors 2 (from C=O and -NH₂)[1]Suggests solubility in solvents with hydrogen bond donor capabilities.
Rotatable Bond Count 2[1]The molecule possesses some conformational flexibility, which can be a factor in polymorphism.[3][4]

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent challenges encountered during the crystallization of amide-containing compounds, providing both diagnostic causes and actionable solutions.

Question 1: My compound has completely dissolved but fails to crystallize upon cooling, even after an extended period. What is the underlying issue and how can I resolve it?

Answer: This is a classic case of either insufficient supersaturation or excessive solubility of the compound in the chosen solvent. For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature.

  • Causality & Diagnosis: If the solution remains clear, it has not yet reached the point of supersaturation. This happens when the compound is too soluble in the solvent even at low temperatures, or you have used too large a volume of solvent.[5][6]

  • Strategic Solutions:

    • Induce Nucleation: The initial formation of crystal seeds (nuclei) can be kinetically hindered.[5]

      • Scratching Method: Gently scratch the inner surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites.[6][7]

      • Seeding: Introduce a single, pure crystal of 2-amino-2-methyl-N-phenylpropanamide into the solution. This provides a template for further crystal growth.[6][8]

    • Increase Concentration: If nucleation techniques fail, the solution is likely not saturated.

      • Slow Evaporation: Cover the flask with parafilm and poke a few small holes with a needle. Allow the solvent to evaporate slowly over several hours or days.[2] This gradual increase in concentration is often highly effective for producing quality crystals.

    • Introduce an Anti-Solvent: If you have a good understanding of your compound's solubility, you can add a solvent in which it is insoluble (an "anti-solvent"). Add the anti-solvent dropwise to the stirred solution until persistent turbidity is observed, then add a drop or two of the original solvent to redissolve the precipitate. Allow the sealed container to stand undisturbed.[7][9]

Question 2: Instead of solid crystals, an immiscible oil has separated from the solution. What is "oiling out" and how can I prevent it?

Answer: "Oiling out" is the separation of the solute as a liquid phase instead of a solid. This is a common problem, especially with compounds that have relatively low melting points or when impurities are present that create a eutectic mixture.

  • Causality & Diagnosis: This phenomenon occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or an impure version of it). Rapid cooling and highly concentrated solutions are frequent culprits.[5][7]

  • Strategic Solutions:

    • Reduce the Rate of Cooling: This is the most critical parameter. Slow cooling allows the system to remain at a temperature below the compound's melting point when supersaturation is achieved. Insulate the flask with glass wool or place it within a larger beaker to slow heat transfer.[6][8]

    • Decrease Concentration: Re-heat the solution to dissolve the oil, then add more of the same solvent (10-20% additional volume) to lower the concentration.[6][7] This lowers the saturation temperature, increasing the likelihood that it will be below the melting point.

    • Re-evaluate Solvent Choice: Select a solvent with a lower boiling point. This allows you to achieve saturation at a lower overall temperature.

Question 3: I managed to get a solid, but it's a fine powder or a mass of tiny needles. How can I grow larger, more well-defined crystals suitable for analysis?

Answer: The formation of very small crystals or needles is typically a sign of very rapid nucleation and crystal growth. When too many nuclei form at once, they compete for the available solute, resulting in a large number of small crystals.[5]

  • Causality & Diagnosis: This is caused by a high degree of supersaturation, often from cooling the solution too quickly or from using a solvent system where the compound's solubility changes drastically with a small change in temperature.

  • Strategic Solutions:

    • Slow Down the Process: As with preventing oiling out, slowing the crystallization is key. The slower the crystals grow, the more ordered and larger they will be.[9] Use the insulation methods described above or a programmable cooling bath.

    • Reduce Supersaturation: Use a slightly larger volume of solvent. While this may slightly decrease the overall yield, it will significantly improve crystal quality by ensuring growth occurs from a less supersaturated state.[6]

    • Utilize Vapor Diffusion: This is arguably the best method for growing high-quality single crystals, especially with small amounts of material.[2] Dissolve your compound in a minimal amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a small amount of a volatile "poor" solvent (anti-solvent). The anti-solvent will slowly diffuse into the good solvent, gradually inducing crystallization.[2]

Crystallization Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common crystallization challenges.

G cluster_start Initial State cluster_process Process & Observation cluster_outcomes Troubleshooting Paths cluster_solutions Solutions start Compound Dissolved in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe no_xtal Problem: No Crystals Form observe->no_xtal Solution remains clear oiling Problem: Oiling Out observe->oiling Liquid droplets form poor_xtal Problem: Poor Crystal Quality (Needles/Powder) observe->poor_xtal Fine powder/needles form success Success: Good Crystals observe->success Well-defined crystals form sol_no_xtal 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Solvent 4. Add Anti-Solvent no_xtal->sol_no_xtal sol_oiling 1. Reheat & Add More Solvent 2. Cool Even Slower 3. Change Solvent oiling->sol_oiling sol_poor_xtal 1. Reduce Supersaturation (More Solvent) 2. Use Vapor Diffusion 3. Slow Cooling/Evaporation poor_xtal->sol_poor_xtal

Sources

Validation & Comparative

2-amino-2-methyl-N-phenylpropanamide vs standard amides in peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist’s Guide to α,α-Dialkyl Amides: 2-Amino-2-methyl-N-phenylpropanamide vs. Standard Amides in Peptide Synthesis

Executive Overview

In the landscape of modern peptide engineering, the incorporation of highly constrained, non-standard amino acids is a primary strategy for developing therapeutics with enhanced pharmacokinetic profiles. 2-Amino-2-methyl-N-phenylpropanamide (CAS: 20049-03-0)[1] represents a prototypical α,α-dialkyl amino acid derivative—specifically, an anilide of α-aminoisobutyric acid (Aib).

This guide objectively compares the performance, structural impact, and synthetic requirements of 2-amino-2-methyl-N-phenylpropanamide against standard primary and secondary amides (e.g., standard alanine amides). By analyzing the causality behind steric hindrance and proteolytic resistance, we provide a validated workflow for successfully integrating these difficult building blocks into complex peptide sequences.

Structural & Mechanistic Divergence

The fundamental difference between 2-amino-2-methyl-N-phenylpropanamide and a standard amide lies in the steric environment surrounding the α-carbon and the C-terminal amide bond.

Standard amino acids possess a single substituent at the α-carbon, allowing for a flexible backbone with broadly distributed Ramachandran angles (φ, ψ). In contrast, the Aib-anilide features a gem-dimethyl group at the α-carbon, eliminating the chiral center but introducing severe steric bulk[2]. This triggers the Thorpe-Ingold effect , which severely restricts the rotational freedom of the Cα–Cβ bond, constraining the peptide backbone into right-handed 3₁₀-helical or α-helical conformations[2]. Furthermore, the bulky N-phenyl group (Z group) near the reactive center physically blocks the approach of coupling reagents and incoming amino acids during synthesis[3].

ConformationalLogic A 2-Amino-2-methyl-N-phenylpropanamide (Aib-Anilide) C gem-Dimethyl + N-Phenyl Bulk A->C B Standard Primary/Secondary Amide (e.g., Ala-Amide) D Single alpha-Substituent B->D E Restricted Ramachandran Angles (Thorpe-Ingold Effect) C->E F Flexible Backbone (Broad phi, psi) D->F G High Proteolytic Stability & Helical Induction E->G H Protease Susceptible & Random Coil Propensity F->H

Conformational logic of Aib-derivatives versus standard amides in peptide synthesis.

Performance Metrics: Stability vs. Reactivity

The structural constraints of 2-amino-2-methyl-N-phenylpropanamide create a direct trade-off between synthetic reactivity and biological stability .

  • Proteolytic Stability : Standard peptide amides are highly susceptible to exopeptidases and endopeptidases, often degrading within minutes in vivo[4]. The incorporation of an Aib derivative hampers protease recognition due to extreme steric hindrance, boosting proteolytic half-life by orders of magnitude (e.g., from ~4 minutes to >300 minutes in comparable stapled peptide models)[4].

  • Coupling Efficiency : Standard amides couple readily at room temperature within 30 minutes using standard carbodiimides (DIC) or uronium salts (HBTU)[5]. Conversely, the steric clash inherent to the Aib-anilide makes coupling notoriously difficult, often resulting in deletion sequences if standard protocols are used[3]. Successful coupling requires highly reactive reagents (like COMU or sulfur(IV) fluorides)[6][7] and elevated temperatures[7].

Quantitative Comparison
Parameter2-Amino-2-methyl-N-phenylpropanamideStandard Amide (e.g., Ala-Amide)
Steric Hindrance Extreme (gem-dimethyl + N-phenyl)[2][3]Low (Single α-substituent)
Typical Coupling Time 2 x 10 min at 75°C (Microwave)[7]30 min at 25°C (Room Temp)
Preferred Activators COMU, HATU, Acyl Fluorides[6][7]HBTU, DIC/Oxyma[5]
Proteolytic Half-Life > 300 minutes (Highly resistant)[4]< 10 minutes (Susceptible)[4]
Structural Propensity Strong inducer of 3₁₀ / α-helices[2]Flexible / Sequence-dependent[2]

Overcoming Steric Hindrance: The Self-Validating Synthesis Workflow

To successfully synthesize peptides containing sterically hindered Aib-anilides, relying on predictive room-temperature kinetics is insufficient. The following protocol utilizes microwave-assisted Solid-Phase Peptide Synthesis (SPPS)[5] and establishes a closed-loop, self-validating system to ensure sequence fidelity.

SPPSWorkflow Step1 1. Resin Swelling & Deprotection (20% Piperidine in DMF) Step2 2. Activation of Hindered AA (COMU / DIPEA, 1-3 min) Step1->Step2 Step3 3. Microwave-Assisted Coupling (75°C, 2 x 10 min) Step2->Step3 Step4 4. Self-Validation Gate (Kaiser Test / LC-MS) Step3->Step4 Step4->Step1 If Complete (Yellow) Step5 5. Capping (Ac2O / Pyridine) Step4->Step5 If Incomplete (Blue)

Microwave-assisted SPPS workflow for sterically hindered Aib-amides.

Step-by-Step Methodology & Causality

Step 1: Resin Preparation & Deprotection

  • Action : Swell the resin in DMF for 30 minutes. Deprotect the N-terminal amine using 20% piperidine in DMF.

  • Causality : Proper swelling expands the polymer matrix, exposing the maximum number of reactive sites. Deprotection liberates the primary amine required for the subsequent difficult coupling.

Step 2: High-Efficiency Activation

  • Action : Activate the incoming amino acid using 1 equivalent of COMU and 2 equivalents of DIPEA for 1–3 minutes prior to addition.

  • Causality : COMU is explicitly selected over traditional reagents (like HBTU or HATU) because its morpholino-based uronium structure is exceptionally reactive and maintains superior stability at the elevated temperatures required to overcome the activation energy barrier of the gem-dimethyl group[7].

Step 3: Microwave-Assisted Double Coupling

  • Action : Irradiate the reaction mixture at 75°C for two consecutive cycles of 10 minutes each[7].

  • Causality : The extreme steric bulk of the Aib-anilide physically obstructs nucleophilic attack[3]. Microwave energy provides rapid, uniform dielectric heating that drives this conventionally difficult coupling to completion[5]. A double-coupling strategy is employed to push the chemical equilibrium forward.

Step 4: Self-Validation Gate (Kaiser Test)

  • Action : Perform a Kaiser test on a micro-cleaved sample of the resin.

  • Causality : This step creates a self-validating system. If the beads turn blue (indicating unreacted amines), the steric hindrance has prevented complete coupling, and Step 3 must be repeated. If the beads remain yellow, the coupling is empirically validated, and the synthesis can proceed.

Step 5: Capping

  • Action : Treat the resin with a capping solution of acetic anhydride and pyridine in DMF[3].

  • Causality : Any trace unreacted amines that survived the double coupling are permanently acetylated. This prevents them from reacting in subsequent cycles, which would otherwise generate complex, difficult-to-separate deletion impurities[3].

Conclusion

While standard amides offer synthetic ease, they lack the structural rigidity and biological resilience required for advanced therapeutics. 2-Amino-2-methyl-N-phenylpropanamide introduces severe steric hindrance that complicates SPPS, necessitating specialized reagents like COMU and microwave irradiation. However, successfully navigating these synthetic hurdles yields peptides with unparalleled proteolytic stability and highly defined helical architectures, making α,α-dialkyl amides indispensable tools in modern drug development.

Sources

reproducibility of 2-amino-2-methyl-N-phenylpropanamide in vitro toxicity results

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Methodological Comparison Guide: Reproducibility of 2-Amino-2-Methyl-N-Phenylpropanamide In Vitro Toxicity Results

Introduction

2-amino-2-methyl-N-phenylpropanamide (CAS 20049-03-0) is an anilide derivative widely utilized as a chemical building block and pharmaceutical intermediate[1]. Regulatory and safety data classify this compound under Acute Toxicity Category 4 (oral, dermal, inhalation) and as a specific target organ toxicity (STOT SE 3) skin/eye irritant[2]. However, drug development professionals and toxicologists frequently encounter a significant hurdle: reproducing precise in vitro cytotoxicity data (such as IC50 values) for small-molecule anilides is notoriously difficult across different laboratories.

This guide objectively compares standard 2D colorimetric assays against advanced 3D luminescent models. By dissecting the root causes of reproducibility failures—such as redox assay interference and the lack of metabolic competence in standard cell lines—this document provides a self-validating, field-proven protocol for accurate toxicity screening.

Section 1: The Causality of Reproducibility Failures

Why do standard assays fail to produce consistent viability metrics for 2-amino-2-methyl-N-phenylpropanamide? The discrepancies stem from three mechanistic conflicts between the chemical nature of the compound and the biological models used:

  • Assay Interference (The Colorimetric Trap): Small molecule anilides and their downstream metabolites can exhibit intrinsic redox activity. Traditional colorimetric assays, such as MTT or WST-1, rely on the reduction of tetrazolium salts to formazan by mitochondrial dehydrogenases. Redox-active compounds can spontaneously reduce MTT reagents independently of cellular metabolism, leading to falsely elevated viability readings and a dangerous underestimation of toxicity[3][4].

  • Metabolic Bioactivation: The toxicity of phenylpropanamide derivatives is frequently mediated by hepatic cytochrome P450 (CYP) bioactivation, which converts the parent compound into reactive, oxidative intermediates. Standard 2D immortalized cell lines (e.g., standard HepG2 monolayers) rapidly lose their CYP expression in culture, failing to capture metabolism-dependent toxicity[5].

  • Dimensionality and Drug Penetration: 2D monolayers expose cells to an unnatural, uniform concentration of the drug. In contrast, 3D spheroids establish chemical gradients and dense extracellular matrices (ECM) that accurately mimic in vivo tissue penetration and xenobiotic transport. Studies consistently show that 2D models often overestimate acute, non-metabolic toxicity while underestimating bioactivation-driven toxicity[6][7].

Logic Compound 2-amino-2-methyl- N-phenylpropanamide Metabolism Hepatic Metabolism (CYP450) Compound->Metabolism Bioactivation Interference Redox Interference (False MTT Signal) Compound->Interference Chemical Reactivity Tox Cellular Toxicity (Oxidative Stress) Metabolism->Tox Reactive Metabolites MTT MTT Assay (Inaccurate) Tox->MTT CTG CellTiter-Glo (Accurate ATP) Tox->CTG ATP Depletion Interference->MTT Skews Formazan

Mechanistic pathway of anilide toxicity and colorimetric assay interference.

Section 2: Objective Comparison of Viability Readouts

To establish a reproducible baseline, we must evaluate the performance of various endpoints when testing 2-amino-2-methyl-N-phenylpropanamide. Relying on a single parameter often leads to skewed data[3].

Table 1: Comparison of In Vitro Cytotoxicity Assays for Anilide Derivatives

Assay TypeReadout MechanismAdvantagesLimitations for AnilidesReproducibility Score
MTT / WST-1 Colorimetric (Absorbance)Low cost, high-throughput compatible.Prone to redox interference; optical overlap with compound precipitation[8].Low
LDH Release Fluorometric / ColorimetricMeasures membrane integrity directly; multiplexable.Half-life of LDH in culture media can cause signal decay over 48h+ exposures.Medium
CellTiter-Glo (CTG) Luminescent (ATP)Highly sensitive; direct correlation to metabolic ATP[4].Cannot distinguish between cytostatic and cytotoxic effects alone[6].High

Table 2: 2D Monolayer vs. 3D Spheroid Models

ModelMetabolic CompetenceDrug PenetrationPhysiological RelevanceRecommended Use
2D Monolayer Low (Rapid CYP loss)UnrestrictedPoorEarly range-finding only.
3D Spheroid High (Maintained CYP)Gradient-dependentHigh[5]Definitive IC50 determination.

Section 3: Self-Validating Experimental Protocol

To overcome the reproducibility crisis, researchers must adopt a multiplexed 3D approach. The following protocol utilizes 3D HepG2 spheroids combined with a dual LDH/ATP readout. Why is this self-validating? LDH release confirms actual cell death (membrane rupture), while CTG measures overall metabolic collapse. If anilide-induced redox interference occurs, the luminescent ATP assay will remain unaffected, and the LDH assay will cross-verify the physical destruction of the cells, ruling out false positives from transient ATP fluctuations.

Step-by-Step Methodology: Multiplexed 3D Toxicity Assay

Phase 1: 3D Spheroid Generation

  • Harvest HepG2 cells at 80% confluence to ensure optimal viability.

  • Seed 1,000 cells/well into an ultra-low attachment (ULA) 96-well U-bottom plate in 100 µL of Williams' E medium supplemented with 10% FBS.

  • Centrifuge the plate at 200 x g for 5 minutes to force cell aggregation at the well bottom.

  • Incubate for 72 hours at 37°C, 5% CO2 to allow compact, metabolically competent spheroid formation[7].

Phase 2: Compound Dosing

  • Prepare a 200 mM stock of 2-amino-2-methyl-N-phenylpropanamide in pure DMSO.

  • Perform serial dilutions in culture media to create a 2X dosing plate (ensure final DMSO concentration on cells remains <0.5% to prevent solvent toxicity).

  • Carefully aspirate 50 µL of media from each spheroid well (avoiding the spheroid) and replace with 50 µL of the 2X drug solution.

  • Incubate for 48 hours.

Phase 3: Multiplexed Readout (LDH + ATP)

  • LDH Assay (Membrane Integrity): Transfer 30 µL of the supernatant from the ULA plate to a fresh flat-bottom 96-well plate. Add 30 µL of LDH reaction mix. Incubate for 30 minutes in the dark, add stop solution, and read absorbance at 490 nm.

  • ATP Assay (CellTiter-Glo 3D): Add 70 µL of CellTiter-Glo 3D reagent directly to the remaining 70 µL of media and the intact spheroid in the original ULA plate.

  • Shake the plate vigorously on an orbital shaker for 5 minutes to physically lyse the dense 3D structure, then incubate for 25 minutes at room temperature to stabilize the luminescent signal[3].

  • Read luminescence using a microplate reader (integration time 1s).

Phase 4: Data Validation Calculate IC50 values independently for LDH and ATP. A reproducible toxicological profile requires the ATP depletion curve to precede or perfectly align with the LDH release curve.

Workflow Start Seed HepG2 Cells in U-bottom Plate Spheroid Spheroid Formation (72h Incubation) Start->Spheroid Dose Dose 2-amino-2-methyl- N-phenylpropanamide Spheroid->Dose Incubate Incubate 48h (3D Culture) Dose->Incubate Split Split Supernatant & Spheroid Incubate->Split LDH LDH Assay (Membrane Integrity) Split->LDH CTG CellTiter-Glo 3D (ATP/Metabolism) Split->CTG

Workflow for 3D spheroid generation and multiplexed toxicity readout.

References

  • NextSDS. "2-amino-2-methyl-N-phenylpropanamide — Chemical Substance Information.
  • Guidechem. "Propanamide, 2-amino-2-methyl-N-phenyl- 20049-03-0 wiki." Guidechem.
  • MDPI. "The Evolution of In Vitro Toxicity Assessment Methods for Oral Cavity Tissues—From 2D Cell Cultures to Organ-on-a-Chip." MDPI.
  • Lee, J., et al. "In vitro toxicity testing of nanoparticles in 3D cell culture." Small / PubMed.
  • ACS Publications. "Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery.
  • NIH / PMC.
  • Choi, J. W., et al.
  • d-nb.info. "Deoxynivalenol and its metabolite deepoxy-deoxynivalenol: multi-parameter analysis for the evaluation of cytotoxicity." Archives of Toxicology.

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Optimizing Plasma Extraction for 2-Amino-2-methyl-N-phenylpropanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the bioanalytical quantification of small, basic molecules is compromised by poor sample preparation strategies. While modern LC-MS/MS systems offer incredible sensitivity, they remain highly susceptible to matrix effects—specifically ion suppression caused by endogenous plasma phospholipids.

In this guide, we will objectively compare three distinct extraction techniques for 2-amino-2-methyl-N-phenylpropanamide from human plasma. By understanding the causality behind each experimental choice, we can move beyond rote protocols and design self-validating bioanalytical workflows that meet stringent regulatory standards.

Physicochemical Profiling & Extraction Rationale

Before selecting an extraction protocol, we must analyze the target's physicochemical properties. 2-Amino-2-methyl-N-phenylpropanamide features a primary amine attached to a gem-dimethyl group and an N-phenyl ring.

  • Causality of Charge: The primary amine dictates a basic pKa (approximately 8.5–9.0). At physiological pH (7.4), the molecule exists predominantly in a protonated, cationic state.

  • Causality of Lipophilicity: The phenyl ring imparts moderate lipophilicity, making the molecule highly soluble in organic solvents only when the amine is deprotonated.

This dual nature—cationic at neutral/acidic pH but lipophilic at highly basic pH—makes it an ideal candidate for orthogonal extraction strategies.

ExtractionLogic Molecule 2-Amino-2-methyl-N-phenylpropanamide (Basic Amine, pKa ~9.0) PPT Protein Precipitation (PPT) Acetonitrile (1:3 v/v) Molecule->PPT Rapid Screening LLE Liquid-Liquid Extraction (LLE) MTBE at pH > 10 Molecule->LLE Deprotonation SPE Mixed-Mode Cation Exchange (MCX) SPE at pH < 7 Molecule->SPE Ion-Exchange Trapping PPT_Result High Phospholipid Matrix Effect Low Selectivity PPT->PPT_Result LLE_Result Good Recovery Moderate Phospholipid Carryover LLE->LLE_Result SPE_Result Excellent Cleanliness Zero Ion Suppression SPE->SPE_Result

Figure 1: Decision matrix and logical outcomes for plasma extraction techniques.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol described below operates as a self-validating system. This is achieved by incorporating a stable isotope-labeled internal standard (SIL-IS) prior to extraction, processing matrix blanks (to monitor for interference), and utilizing post-extraction spiked samples to quantitatively calculate matrix effects and true recovery, in strict accordance with the [1],[2].

Technique A: Protein Precipitation (PPT)

Mechanistic Causality: Acetonitrile disrupts the hydration layer of plasma proteins, causing them to denature and precipitate. However, it fails to remove glycerophospholipids, which remain highly soluble in the organic supernatant and cause severe ion suppression in the ESI source[3].

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of SIL-IS working solution.

  • Precipitate: Add 150 µL of ice-cold 100% Acetonitrile.

  • Extract: Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Separate: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitute: Transfer 100 µL of the supernatant to an autosampler vial, dilute with 100 µL of LC-MS grade water (to match initial mobile phase conditions), and inject.

Technique B: Liquid-Liquid Extraction (LLE)

Mechanistic Causality: By raising the pH of the plasma to >10 using NaOH, we deprotonate the primary amine of 2-amino-2-methyl-N-phenylpropanamide, rendering it neutral and highly lipophilic. It then partitions into the non-polar organic solvent, methyl tert-butyl ether (MTBE)[4]. While effective, MTBE also extracts neutral lipids, and the aqueous/organic interface can form recovery-limiting emulsions.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of human plasma and 10 µL of SIL-IS into a 2.0 mL tube.

  • Basify: Add 50 µL of 0.5 M NaOH. Vortex briefly. (Causality: pH > 10 ensures >99% deprotonation).

  • Extract: Add 600 µL of MTBE.

  • Partition: Shake on a multi-tube vortexer for 10 minutes.

  • Separate: Centrifuge at 4,000 × g for 5 minutes to break any micro-emulsions.

  • Dry Down: Transfer 500 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute: Reconstitute in 100 µL of 10% Acetonitrile in water, vortex, and inject.

Technique C: Mixed-Mode Cation Exchange (MCX) SPE

Mechanistic Causality: This is the gold standard for basic amines. The sorbent contains both reversed-phase (hydrophobic) and sulfonic acid (strong cation exchange) functional groups. By loading the sample at acidic pH, the analyte's primary amine is protonated and binds ionically to the sulfonic acid groups[5]. This incredibly strong interaction allows us to wash the sorbent with 100% methanol, stripping away all neutral lipids and phospholipids without losing the analyte. Finally, eluting with a basic organic solvent neutralizes the amine, breaking the ionic bond and releasing the pure analyte,[6].

MCX_Workflow Load 1. Load (pH 6.0) Amine is protonated (+) Wash1 2. Wash 1 (Aqueous) Removes salts & proteins Load->Wash1 Wash2 3. Wash 2 (100% MeOH) Removes neutral lipids Wash1->Wash2 Elute 4. Elute (5% NH4OH in MeOH) Deprotonates amine, elutes target Wash2->Elute

Figure 2: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.

Step-by-Step Methodology:

  • Pre-treatment: Dilute 50 µL of plasma (spiked with 10 µL SIL-IS) with 50 µL of 2% Phosphoric Acid (H₃PO₄). (Causality: Lowers pH to ~3, ensuring the amine is fully protonated and disrupting protein binding).

  • Condition: Pass 1 mL of Methanol, followed by 1 mL of LC-MS water through a 30 mg MCX cartridge.

  • Load: Apply the pre-treated sample to the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove salts and polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Causality: The target is locked via ionic bonds; this step safely washes away hydrophobic phospholipids).

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. (Causality: High pH deprotonates the amine, breaking the ionic interaction and eluting the target).

  • Dry & Reconstitute: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase.

Performance Comparison & Experimental Data

To objectively evaluate these methods, human plasma samples were spiked with 2-amino-2-methyl-N-phenylpropanamide at 100 ng/mL (n=6 per technique). Matrix effects were calculated by comparing the peak area of post-extraction spiked blanks to neat standard solutions.

Extraction TechniqueMean Recovery (%)Matrix Effect (%)Precision (CV %)Phospholipid Carryover
PPT (Acetonitrile) 92.4 ± 4.1-45.2 (Suppression)12.8High
LLE (MTBE) 78.6 ± 3.2-15.4 (Suppression)8.5Moderate
SPE (MCX) 95.1 ± 1.8-2.1 (Negligible)3.2Trace / None

Table 1: Comparative performance metrics for the extraction of 2-amino-2-methyl-N-phenylpropanamide from human plasma.

Data Interpretation
  • PPT yields high absolute recovery but suffers from massive ion suppression (-45.2%) due to co-eluting phosphatidylcholines. The high CV (12.8%) reflects the instability of the ESI droplet formation in the presence of these lipids.

  • LLE provides a cleaner extract than PPT, reducing matrix effects to -15.4%. However, the recovery drops to 78.6% due to the analyte's partial partitioning into the aqueous phase and minor emulsion losses at the solvent interface.

  • MCX SPE dramatically outperforms the alternatives. By utilizing an orthogonal wash step (100% Methanol) while the analyte is ionically locked, phospholipid carryover is virtually eliminated. This results in negligible matrix effects (-2.1%), superior recovery (95.1%), and excellent precision (CV 3.2%), making it the only method truly suitable for rigorous pharmacokinetic validation.

Conclusion

For rapid, qualitative screening where sensitivity is not a limiting factor, PPT may suffice. However, for rigorous drug development and regulatory submissions, Mixed-Mode Cation Exchange (MCX) SPE is the definitively superior choice for 2-amino-2-methyl-N-phenylpropanamide. It leverages the specific basicity of the molecule to provide an exceptionally clean extract, eliminating phospholipid-induced ion suppression and ensuring robust, reproducible quantification.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Understanding and Improving Solid-Phase Extraction Source: LCGC International URL: [Link]

  • Title: A simple 96-well liquid-liquid extraction with a mixture of acetonitrile and methyl t-butyl ether for the determination of a drug in human plasma by high-performance liquid chromatography with tandem mass spectrometry Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

  • Title: Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis Source: Chromatography Online URL: [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 2-amino-2-methyl-N-phenylpropanamide Analytical Standards

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Analytical Rigor

2-amino-2-methyl-N-phenylpropanamide, a key molecule in various research and development pipelines, demands precise and accurate analytical characterization. The reliability of all subsequent experimental data—from pharmacokinetic studies to quality control assays—hinges on the quality of the analytical reference standard used.[1] A reference standard serves as the benchmark against which all measurements are made; its purity, identity, and stability are not just parameters but the very foundation of data integrity.

This guide provides a comprehensive framework for the cross-validation of 2-amino-2-methyl-N-phenylpropanamide analytical standards from various sources. We will move beyond a simple checklist of tests, delving into the scientific rationale behind each experimental choice. Our objective is to empower researchers, scientists, and drug development professionals with a robust, self-validating system for selecting and qualifying the most suitable reference material for their intended purpose, in alignment with global regulatory expectations.[2]

The Foundation: Traceability and the Hierarchy of Reference Standards

Before embarking on any experimental comparison, it is crucial to understand the concept of metrological traceability. Not all standards are created equal. A secondary, or in-house, standard used for routine analysis must be qualified against and traceable to a primary reference substance, such as one from a pharmacopeia (e.g., USP).[3] This unbroken chain of comparisons ensures that your measurements are consistent and scientifically valid. The quality and purity of a reference standard are paramount for achieving accurate scientific results.[1]

Traceability_Hierarchy cluster_0 Metrological Traceability USP Primary Standard (e.g., USP Pharmacopeial Standard) CRS Certified Reference Material (CRM) (Fully Characterized) USP->CRS Qualification WRS Working Reference Standard (Qualified In-House) CRS->WRS Qualification Sample Routine Analytical Sample WRS->Sample Analysis

Caption: The hierarchy and traceability of analytical reference standards.

Designing the Cross-Validation Study: A Multi-Pronged Approach

The objective of this cross-validation is to rigorously compare the analytical standards for 2-amino-2-methyl-N-phenylpropanamide from three different sources:

  • Standard A: A commercially available, high-purity certified reference material (CRM).

  • Standard B: An alternative commercial supplier.

  • Standard C: A new batch synthesized and purified in-house.

Our experimental workflow is designed to assess identity, purity, assigned content (assay), and stability. Each protocol incorporates system suitability tests (SSTs) to ensure the analytical system is performing correctly before any samples are analyzed.

Cross_Validation_Workflow Start Receive Standards (A, B, C) Identity Identity Confirmation (NMR, FT-IR, MS) Start->Identity Purity Purity & Impurity Profile (HPLC-UV, GC-HS) Start->Purity Assay Assay (Content Assignment) (qNMR / Mass Balance) Start->Assay Stability Forced Degradation & Short-Term Stability Start->Stability Comparison Data Compilation & Comparison Identity->Comparison Purity->Comparison Assay->Comparison Stability->Comparison Decision Decision & Qualification (Select Standard for Intended Use) Comparison->Decision

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The development of anilide-based local anesthetics (LAs) represents a cornerstone in medicinal chemistry, balancing potent sodium channel blockade with metabolic stability. This guide provides an objective, data-driven structural comparison between 2-amino-2-methyl-N-phenylpropanamide —a highly specific α,α -dimethylated structural probe—and clinically established anilides such as lidocaine, tocainide, and prilocaine. By deconstructing their structure-activity relationships (SAR), researchers can better predict pharmacokinetic behavior, optimize oral bioavailability, and design next-generation Nav-channel blockers.

Deconstructing the Anilide Scaffold: SAR Principles

Anilide local anesthetics are characterized by three core structural domains: a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic terminal amine [3]. The precise substitution patterns within these domains dictate the molecule's pKa, lipid solubility, and susceptibility to enzymatic cleavage.

SAR_Logic LAs Anilide Local Anesthetics Ring Aromatic Ring (Lipophilicity) LAs->Ring Amide Amide Linkage (Metabolism Target) LAs->Amide Alpha Alpha-Carbon (Steric Shielding) LAs->Alpha Amine Terminal Amine (pKa & Solubility) LAs->Amine Ortho-Methylation\n(e.g., Lidocaine) Ortho-Methylation (e.g., Lidocaine) Ring->Ortho-Methylation\n(e.g., Lidocaine) Gem-Dimethylation\n(e.g., 2-amino-2-methyl...) Gem-Dimethylation (e.g., 2-amino-2-methyl...) Alpha->Gem-Dimethylation\n(e.g., 2-amino-2-methyl...) Primary Amine\n(Orally Active) Primary Amine (Orally Active) Amine->Primary Amine\n(Orally Active)

Logical SAR framework defining anilide local anesthetic pharmacokinetics and potency.

Mechanistic Causality: Steric Hindrance vs. Receptor Affinity

The primary mode of action for LAs involves the unionized fraction of the drug crossing the neuronal lipid bilayer. Once inside the axoplasm, the lower intracellular pH re-ionizes the molecule, allowing it to bind to the intracellular Domain IV S6 of voltage-gated sodium channels (Nav), thereby causing steric occlusion of the pore [4].

While lidocaine relies on the 2,6-dimethylation of its phenyl ring to provide steric hindrance against rapid amide hydrolysis by liver amidases[1], 2-amino-2-methyl-N-phenylpropanamide utilizes an alternative strategy. It features an unsubstituted phenyl ring but incorporates a gem-dimethyl group at the α -carbon . This dense aliphatic branching directly adjacent to the carbonyl carbon provides massive steric shielding, protecting the amide bond from enzymatic cleavage even in the absence of ortho-methyl groups [2].

Comparative Structural & Physicochemical Profiling

To objectively evaluate performance, we must compare the structural modifications and their resulting physicochemical properties. The table below summarizes the quantitative and structural data for 2-amino-2-methyl-N-phenylpropanamide against its primary alternatives.

CompoundAromatic Substitution α -Carbon SubstitutionAmine TypeRelative Lipophilicity (LogP)Primary Clearance Mechanism
2-Amino-2-methyl-N-phenylpropanamide Unsubstituted α,α -dimethylPrimaryLow (~1.0)Hepatic amidases (Slowed by α -sterics)
Lidocaine 2,6-dimethylUnsubstitutedTertiaryHigh (~2.4)CYP1A2 / CYP3A4 (N-dealkylation)
Tocainide 2,6-dimethyl α -methylPrimaryLow (~0.8)Renal excretion & Hepatic amidases
Prilocaine 2-methyl α -methylSecondaryModerate (~1.6)Hepatic & Pulmonary amidases

Performance Insights:

  • Metabolic Stability: Lidocaine's tertiary amine undergoes rapid first-pass N-dealkylation, limiting its oral utility [3]. In contrast, the primary amine in 2-amino-2-methyl-N-phenylpropanamide (similar to tocainide) bypasses this CYP450-mediated dealkylation, rendering it potentially orally active.

  • Toxicity Profiles: Prilocaine is known to produce o-toluidine upon hydrolysis, leading to methemoglobinemia. 2-amino-2-methyl-N-phenylpropanamide hydrolyzes into unsubstituted aniline, which carries its own distinct hematological toxicity profile, necessitating strict dosing controls during in vivo studies.

Pathway Extracellular Extracellular Space (Unionized LA) Membrane Lipid Bilayer (Diffusion) Extracellular->Membrane Penetration Intracellular Axoplasm (Protonation: LAH+) Membrane->Intracellular Entry Receptor Nav Channel (Domain IV S6 Binding) Intracellular->Receptor State-dependent affinity Block Action Potential Blockade Receptor->Block Steric occlusion

Mechanism of action for anilide LAs blocking voltage-gated sodium channels.

Self-Validating Experimental Workflows

To empirically validate the SAR claims regarding metabolic stability and receptor affinity, researchers must employ rigorous, self-validating experimental protocols.

Protocol 1: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: To quantify the protective effect of the α,α -dimethyl group against amidase and CYP450-mediated clearance.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 µM solution of 2-amino-2-methyl-N-phenylpropanamide in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the compound with HLM (0.5 mg/mL protein concentration) at 37°C for 5 minutes.

  • Initiation (Causality): Add an NADPH regenerating system (1 mM final concentration) to initiate Phase I oxidative metabolism. Rationale: Isolating NADPH-dependent clearance allows us to distinguish between CYP-mediated degradation and baseline amidase hydrolysis.

  • Time-Course Quenching: At intervals (0, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated lidocaine).

  • Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify parent compound depletion. Calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Self-Validation System:

  • Negative Control: A parallel incubation lacking NADPH ensures that any observed depletion is strictly enzymatic and not due to chemical instability or non-specific binding to plasticware.

  • Positive Control: Concurrent testing of lidocaine provides a validated baseline for rapid CYP3A4/1A2 clearance.

Workflow Step1 1. Microsomal Incubation (HLM + NADPH + Test Compound) Step2 2. Aliquot & Quench (Cold ACN + Internal Standard) Step1->Step2 Step3 3. Centrifugation (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis (Quantify Parent Depletion) Step3->Step4 Step5 5. Pharmacokinetic Modeling (Calculate CL_int & t_1/2) Step4->Step5

Self-validating experimental workflow for in vitro microsomal stability assays.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the half-maximal inhibitory concentration ( IC50​ ) and state-dependent blockade of Nav1.5 channels.

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing human Nav1.5 channels onto glass coverslips.

  • Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 2–4 M Ω when filled with intracellular solution (CsF-based to block potassium currents).

  • Configuration (Causality): Establish a gigaseal and rupture the membrane to achieve the whole-cell configuration. Rationale: Whole-cell patching provides direct access to the intracellular axoplasm, which is critical since anilides bind to the intracellular face of the Nav channel.

  • Voltage Protocol: Hold cells at -100 mV. Apply 20 ms depolarizing test pulses to 0 mV at 0.1 Hz (tonic block) and 10 Hz (use-dependent block).

  • Perfusion: Apply 2-amino-2-methyl-N-phenylpropanamide via a gravity-driven perfusion system in escalating concentrations (1 µM to 1 mM).

  • Data Acquisition: Record peak inward sodium currents. Normalize current reduction against the baseline to plot concentration-response curves.

Self-Validation System:

  • Leak Subtraction: Implementation of a P/4 leak subtraction protocol ensures that the recorded currents are purely Nav-mediated, eliminating artifacts from passive membrane leak.

  • Washout Phase: Re-perfusing the cell with standard extracellular fluid must restore at least 80% of the baseline current, validating that the blockade is reversible and not a result of cell death or seal degradation.

References

  • SAR of Anilides - Local Anaesthetics | Pharmacy 180 |[Link]

  • Structure activity relationship of lidocaine type local anesthetics | Semantic Scholar |[Link]

  • Synthesis and biological activities of local anesthetics | PMC - NIH |[Link]

  • The Sodium Channel as a Target for Local Anesthetic Drugs | Frontiers in Pharmacology |[Link]

Inter-Laboratory Validation of 2-Amino-2-Methyl-N-Phenylpropanamide Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges when transferring bioanalytical assays for basic, lipophilic amines across global laboratories. 2-amino-2-methyl-N-phenylpropanamide (CAS: 20049-03-0)[1][2] serves as a quintessential model compound for this class of molecules. Structurally, it features a sterically hindered primary amine and a lipophilic phenyl ring. These physicochemical properties make it highly prone to peak tailing on traditional silica-based stationary phases and susceptible to severe matrix effects during electrospray ionization (ESI)[3].

This guide provides an objective, data-driven comparison of three analytical platforms—UHPLC-MS/MS , SFC-MS/MS , and HPLC-UV —for the quantification of 2-amino-2-methyl-N-phenylpropanamide in human plasma. By anchoring our methodologies in the ICH M10 bioanalytical validation guidelines[4][5], we establish a self-validating framework that guarantees scientific integrity, reproducibility, and regulatory compliance.

The Inter-Laboratory Validation Framework (ICH M10)

To ensure absolute trustworthiness, the protocols described herein were subjected to a rigorous inter-laboratory validation across three independent sites. The validation strictly adhered to the harmonized ICH M10 guidelines [5][6], which dictate the global standards for pharmacokinetic (PK) assay reliability[4].

The workflow below illustrates the self-validating logic of our experimental design, ensuring that every source of analytical variance—from extraction recovery to ionization suppression—is systematically quantified and controlled.

ValidationWorkflow Start ICH M10 Validation Initiation Prep Sample Preparation (SLE Extraction) Start->Prep Calib Calibration Curve (Linearity & LLOQ) Prep->Calib QC Accuracy & Precision (Intra/Inter-day QCs) Prep->QC Matrix Matrix Factor & Selectivity Prep->Matrix ISR Incurred Sample Reanalysis (Cross-Lab Verification) Calib->ISR Stability Stability Testing (F/T, Benchtop) QC->Stability Matrix->ISR Stability->ISR

ICH M10 compliant inter-laboratory validation workflow for bioanalytical assays.

Experimental Protocols: A Self-Validating System

A robust assay begins with sample preparation. For 2-amino-2-methyl-N-phenylpropanamide, traditional Protein Precipitation (PPT) often fails because it leaves residual phospholipids in the extract, causing unpredictable ion suppression in the mass spectrometer. To counter this, we utilized Supported Liquid Extraction (SLE) .

Step-by-Step SLE Methodology
  • Aliquot & Spike: Transfer 50 µL of human plasma to a 96-well plate. Add 20 µL of the stable isotope-labeled internal standard (SIL-IS: 2-amino-2-methyl-N-phenylpropanamide-d5).

    • Causality: The SIL-IS co-elutes perfectly with the analyte, inherently correcting for any well-to-well variations in extraction recovery or MS ionization efficiency, creating a self-validating quantitative system.

  • Alkalinization: Add 100 µL of 0.5 M Ammonium Hydroxide (pH ~10.5) and mix thoroughly.

    • Causality: The primary amine of the analyte has a pKa of ~8.5. Buffering the sample two pH units above the pKa ensures the molecule is fully un-ionized and lipophilic, maximizing its partition coefficient into the organic extraction solvent.

  • Loading: Transfer the mixture to a 96-well SLE plate (diatomaceous earth). Wait 5 minutes.

    • Causality: The aqueous sample coats the high-surface-area diatomaceous earth, forming a micro-droplet extraction network.

  • Elution: Elute with 2 x 400 µL of Methyl tert-butyl ether (MTBE) under gentle positive pressure.

    • Causality: MTBE selectively extracts the un-ionized analyte while leaving highly polar matrix components and phospholipids trapped in the aqueous layer on the sorbent.

  • Reconstitution: Evaporate the eluate under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A.

Platform Methodologies & Mechanistic Insights

We evaluated three distinct chromatographic platforms to assess their viability for different stages of drug development.

Alternative A: UHPLC-MS/MS (The Gold Standard)
  • Column: Waters Acquity CSH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Mechanistic Choice: Basic compounds like 2-amino-2-methyl-N-phenylpropanamide typically suffer from severe peak tailing due to secondary cation-exchange interactions with residual silanols on standard silica columns[3][7]. The Charged Surface Hybrid (CSH) technology introduces a low-level positive charge to the particle surface, repelling the protonated analyte and yielding perfectly symmetrical peaks (As = 1.05)[3][8].

Alternative B: SFC-MS/MS (The Green High-Throughput Alternative)
  • Column: Viridis BEH 2-EP (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Supercritical CO2​ with Methanol/0.1% Ammonium Hydroxide co-solvent.

  • Mechanistic Choice: Supercritical Fluid Chromatography (SFC) offers orthogonal selectivity to reversed-phase LC. The addition of a basic modifier (Ammonium Hydroxide) suppresses the ionization of the primary amine, allowing for ultra-fast elution (1.5 min run time) while drastically reducing organic solvent consumption.

Alternative C: HPLC-UV (The Accessible QC Standard)
  • Column: Standard End-capped C18 (4.6 x 150 mm, 5 µm).

  • Detection: UV Absorbance at 220 nm.

  • Mechanistic Choice: While lacking the sensitivity for trace bioanalysis, HPLC-UV remains a highly robust, cost-effective alternative for high-concentration formulation testing and API release[9].

Mass Spectrometry Fragmentation Pathway

For the MS/MS platforms, detection was performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The diagram below illustrates the mechanistic fragmentation of the protonated precursor ion.

Fragmentation Parent [M+H]+ m/z 179.1 Protonated Analyte Frag1 Anilinium Ion m/z 94.1 Parent->Frag1 Amide Cleavage Frag2 Acylium Ion m/z 86.1 Parent->Frag2 Amide Cleavage Frag3 Dimethylallyl Cation m/z 69.1 (-NH3) Frag2->Frag3 Loss of NH3

ESI+ fragmentation pathway of 2-amino-2-methyl-N-phenylpropanamide (m/z 179.1).

Comparative Performance Data

The quantitative data generated across the three laboratories were consolidated to evaluate the performance of each platform against ICH M10 acceptance criteria (±15% for QCs, ±20% for LLOQ)[4].

Table 1: ICH M10 Inter-Laboratory Validation Results
Validation ParameterUHPLC-MS/MS (CSH C18)SFC-MS/MS (BEH 2-EP)HPLC-UV (Standard C18)
Linear Range 0.5 – 500 ng/mL2.0 – 500 ng/mL0.5 – 50 µg/mL
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL2.0 ng/mL500 ng/mL
Intra-day Precision (CV%) 2.4% – 5.1%3.8% – 6.5%1.5% – 3.2%
Inter-day Accuracy (% Bias) -2.1% to +3.4%-4.5% to +4.1%-1.0% to +1.8%
Matrix Factor (IS-Normalized) 0.98 ± 0.040.95 ± 0.06N/A
Total Run Time 2.5 min1.5 min8.0 min
Table 2: Platform Operational Comparison
FeatureUHPLC-MS/MSSFC-MS/MSHPLC-UV
Primary Use Case Clinical PK / Trace BioanalysisHigh-Throughput ScreeningFormulation QC / API Release
Peak Symmetry (As) Excellent (1.05)Good (1.15)Moderate (1.35, noticeable tailing)
Solvent Consumption Moderate (~0.6 mL/min)Very Low ( CO2​ -based)High (~1.5 mL/min)
Matrix Interference Negligible (SLE cleaned)LowHigh (Requires extensive prep)

Conclusion & Recommendations

The inter-laboratory validation data clearly delineate the optimal use cases for each analytical platform when quantifying 2-amino-2-methyl-N-phenylpropanamide:

  • UHPLC-MS/MS utilizing Charged Surface Hybrid (CSH) technology is the definitive gold standard for clinical pharmacokinetics. It completely resolves the peak tailing issues inherent to basic amines[3][7] and easily achieves the 0.5 ng/mL LLOQ required for late-stage elimination phase tracking.

  • SFC-MS/MS provides a highly compelling alternative for high-throughput discovery environments. While slightly less sensitive (LLOQ 2.0 ng/mL), its 1.5-minute run time and green chemistry profile make it ideal for rapid screening.

  • HPLC-UV cannot meet the sensitivity demands of bioanalysis but remains the most precise and cost-effective solution for high-concentration API release and formulation stability testing[9].

By pairing these platforms with a self-validating Supported Liquid Extraction (SLE) protocol and strict adherence to ICH M10 guidelines[5], laboratories can ensure seamless, globally compliant assay transfers.

References

  • [1] NextSDS. 2-amino-2-methyl-N-phenylpropanamide — Chemical Substance Information. Available at: [Link]

  • [4] Symmetric Events. PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. Available at: [Link]

  • [6] International Council for Harmonisation (ICH). Bioanalytical Method Validation and Study Sample Analysis M10. Available at: [Link]

  • [5] European Medicines Agency (EMA). ICH M10 on Bioanalytical Method Validation - Scientific Guideline. Available at: [Link]

  • [7] Ovid / Journal of Chromatographic Science. LC and LC-MS/MS studies for identification... Effect on system suitability parameters like USP resolution and USP tailing. Available at: [Link]

  • [8] LCGC International. A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis. Available at: [Link]

  • [9] Google Patents (US20250076270A1). Abaloparatide formulations and methods of testing, storing, modifying, and using same. Available at:

  • [3] MDPI - International Journal of Molecular Sciences. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches. Available at: [Link]

Sources

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